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Methylconiine

Cat. No.: B1214899
CAS No.: 35305-13-6
M. Wt: 141.25 g/mol
InChI Key: CUBHREGSQFAWDJ-VIFPVBQESA-N
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Description

Methylconiine is a piperidine alkaloid identified as a minor constituent in the poisonous plant Conium maculatum (poison hemlock) and is structurally related to the potent neurotoxin coniine . Its molecular formula is C9H19N, with a molecular weight of 141.25 g/mol . As an N-alkylated derivative of coniine, its core structure consists of a piperidine ring with a propyl substituent and a methyl group on the nitrogen atom . The compound is a colorless, oily liquid at room temperature . The primary research value of this compound lies in its mechanism of action as an antagonist of nicotinic acetylcholine receptors (nAChRs) . This activity is shared with coniine, which is known to initially stimulate and then block autonomic ganglia, leading to a depolarizing neuromuscular blockade . This disruption of the cholinergic nervous system can result in effects such as stimulation followed by depression of the nervous system and, in severe cases, flaccid paralysis and respiratory failure . Consequently, this compound serves as a valuable tool for researchers studying the function and pharmacology of nicotinic receptors in the nervous system. In ecological research, this compound is studied alongside other hemlock alkaloids for its potential role as a defense compound against herbivores or, in the case of carnivorous plants like Sarracenia flava , as an agent to paralyze insect prey . Furthermore, there is renewed interest in the medical applications of coniine-related compounds, particularly for pain relief without addictive side effects, suggesting a potential area of investigation for this compound analogs . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B1214899 Methylconiine CAS No. 35305-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methyl-2-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHREGSQFAWDJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896911
Record name (2S)-1-Methyl-2-propylpiperidine
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35305-13-6
Record name (2S)-1-Methyl-2-propylpiperidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylconiine
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Record name (2S)-1-Methyl-2-propylpiperidine
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Record name METHYLCONIINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Methylconiine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylconiine, a piperidine alkaloid and a derivative of the potent neurotoxin coniine, is a naturally occurring compound found primarily in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on its primary origin, Conium maculatum (poison hemlock). This document summarizes the available quantitative data on its distribution, details the biosynthetic pathway, and outlines experimental protocols for its extraction and analysis. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Primary Natural Source: Conium maculatum (Poison Hemlock)

The principal natural source of this compound is the highly toxic biennial herb, Conium maculatum, commonly known as poison hemlock.[1][2][3] Belonging to the Apiaceae family, this plant is notorious for its rich content of piperidine alkaloids, which are responsible for its poisonous nature.[1][2][3] N-methylconiine is considered a minor alkaloid in poison hemlock, with the major alkaloids being coniine and its precursor, γ-coniceine.[1]

Distribution and Quantitative Analysis of N-Methylconiine in Conium maculatum

The concentration and relative abundance of piperidine alkaloids, including N-methylconiine, in Conium maculatum are highly variable and depend on several factors such as the plant's age, developmental stage, and environmental conditions.[4] While comprehensive quantitative data for N-methylconiine across all plant parts is not extensively detailed in publicly available literature, the general distribution of total alkaloids is well-documented. The highest concentrations of alkaloids are typically found in the mature fruits (seeds) of the plant.[2][5]

During the second year of growth, the total alkaloid content in all parts of the plant is approximately 1%.[1] In one specific collection of poison hemlock, the concentration of γ-coniceine was reported to be 1.21 ± 0.08 mg per gram of plant material, highlighting the significant presence of this precursor to coniine and subsequently N-methylconiine.

Table 1: Distribution of Piperidine Alkaloids in Conium maculatum

Plant PartMajor AlkaloidsN-Methylconiine ConcentrationNotes
Mature Fruits (Seeds) Coniine, N-MethylconiineHighest concentration of total alkaloids.[2][5]γ-coniceine is transformed into coniine and further into N-methylconiine during fruit development.[5]
Flowers γ-ConiceineLower than in mature fruits.The main alkaloid in flower buds is γ-coniceine.[5]
Leaves γ-Coniceine, ConiineVariable, generally lower than fruits.
Stems γ-Coniceine, ConiineVariable.
Roots Lower concentration of total alkaloids.

Note: Specific quantitative values for N-methylconiine are not consistently available across the literature. The table reflects the general understanding of alkaloid distribution.

Biosynthesis of N-Methylconiine

N-Methylconiine is a downstream product in the biosynthetic pathway of coniine. The pathway begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA units, catalyzed by a polyketide synthase. A subsequent transamination reaction incorporates nitrogen from L-alanine, leading to the formation of γ-coniceine after a non-enzymatic cyclization. γ-coniceine is then reduced to coniine. The final step in the formation of N-methylconiine is the methylation of coniine. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:coniine methyltransferase (CSAM) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Biosynthesis_of_N_this compound cluster_precursors Initial Precursors cluster_pathway Biosynthetic Pathway Butyryl-CoA Butyryl-CoA Polyketide_Synthase Polyketide Synthase Butyryl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA 2x Malonyl-CoA->Polyketide_Synthase Transamination Transamination (L-alanine) Polyketide_Synthase->Transamination Non_enzymatic_Cyclization Non-enzymatic Cyclization Transamination->Non_enzymatic_Cyclization gamma_Coniceine γ-Coniceine Non_enzymatic_Cyclization->gamma_Coniceine CR γ-Coniceine Reductase (NADPH-dependent) gamma_Coniceine->CR Coniine Coniine CR->Coniine CSAM S-adenosyl-L-methionine: coniine methyltransferase (CSAM) Coniine->CSAM N_this compound N-Methylconiine CSAM->N_this compound

Caption: Biosynthetic pathway of N-Methylconiine in Conium maculatum.

Potential Alternative Natural Sources

While Conium maculatum is the primary source, coniine-type alkaloids have been identified in taxonomically unrelated plant genera, suggesting the potential for these plants to also contain N-methylconiine.

Aloe Species

Research has indicated the presence of coniine and γ-coniceine in several Aloe species.[6] Notably, one study has reported the presence of N-methylconiine in in vitro cultivated Aloe viguieri, which marks the first instance of this alkaloid being reported in the Aloe genus.[7] However, quantitative data for N-methylconiine in Aloe species is currently not available in the reviewed literature.

Sarracenia Species (Pitcher Plants)

Coniine has been confirmed to be present in the yellow pitcher plant (Sarracenia flava) and other species within the Sarracenia genus.[6][8] The presence of coniine suggests the possibility of N-methylconiine also being present, as the final enzymatic step for its synthesis could potentially exist in these plants. However, to date, there is no direct confirmation or quantitative analysis of N-methylconiine in Sarracenia species in the available scientific literature.

Experimental Protocols

The extraction and analysis of piperidine alkaloids from plant matrices require specific methodologies to ensure accurate quantification and identification. The volatile nature of these alkaloids necessitates careful handling during sample preparation.

Extraction of Piperidine Alkaloids from Conium maculatum**

The following protocol is a synthesized methodology based on descriptions of alkaloid extraction from Conium maculatum for analytical purposes.

Objective: To extract piperidine alkaloids, including N-methylconiine, from dried plant material for subsequent analysis.

Materials:

  • Dried and finely ground plant material (e.g., fruits, leaves)

  • Methanol (MeOH)

  • Centrifuge

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh a precise amount of the dried, powdered plant material (e.g., 3 mg) into a microcentrifuge tube.

  • Add a defined volume of methanol (e.g., to achieve a concentration of 5 mg of plant material per mL of solvent).[1]

  • Vortex the mixture thoroughly to ensure complete extraction of the alkaloids.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the solid plant material.[1]

  • Carefully collect the supernatant containing the extracted alkaloids for analysis.

Extraction_Workflow Start Dried & Powdered Plant Material Step1 Add Methanol (e.g., 5 mg/mL) Start->Step1 Step2 Vortex Step1->Step2 Step3 Centrifuge (e.g., 10,000 x g, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 End Alkaloid Extract (for analysis) Step4->End

Caption: General workflow for the extraction of piperidine alkaloids.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like piperidine alkaloids.

Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of the different alkaloids. For example, an initial temperature hold followed by a ramp to a final temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Identification:

  • The identification of N-methylconiine is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.

  • The characteristic base peak for N-methylconiine in the mass spectrum is m/z 98.[5]

Conclusion

The primary and most well-documented natural source of this compound is the poison hemlock, Conium maculatum, where it exists as a minor piperidine alkaloid. Its biosynthesis is intricately linked to the coniine pathway, with the final methylation step being enzymatically controlled. While the presence of N-methylconiine has been reported in Aloe viguieri, further research is needed to quantify its abundance and to explore its potential presence in other coniine-containing plants like Sarracenia species. The methodologies for extraction and analysis, primarily centered around GC-MS, provide a robust framework for the continued investigation of this and other related piperidine alkaloids. This guide serves as a foundational resource for scientists and researchers, consolidating the current knowledge on the natural origins of this compound.

References

Technical Guide: Discovery and Isolation of N-methylconiine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a minor but significant constituent of this toxic plant. Historically overshadowed by its more abundant analogue, coniine, N-methylconiine still contributes to the overall toxicological profile of hemlock. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical characterization of N-methylconiine. It details both historical and modern approaches to its extraction from natural sources and its chemical synthesis. The document includes structured data on its physicochemical properties, detailed experimental protocols, and visual representations of the workflows involved, intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Conium maculatum, commonly known as poison hemlock, is notorious for its toxicity, which is primarily attributed to a suite of piperidine alkaloids. The most famous of these is coniine, the substance responsible for the death of the philosopher Socrates. Alongside coniine, the plant produces several other related alkaloids, including N-methylconiine.

N-methylconiine is a tertiary amine, structurally similar to coniine but with a methyl group attached to the nitrogen atom of the piperidine ring. It is present in smaller quantities compared to coniine and γ-coniceine, another major alkaloid in hemlock.[1][2] The concentration and relative abundance of these alkaloids can vary depending on the plant's age, growth conditions, and the specific part of the plant, with the highest concentrations often found in the seeds.[3][4]

The discovery and characterization of these alkaloids date back to the 19th century, with coniine being the first alkaloid to be synthesized in a laboratory by Albert Ladenburg in 1886. The isolation of N-methylconiine was also achieved during this period of intense investigation into the chemical constituents of medicinal and poisonous plants. This guide will delve into the methodologies for isolating this specific alkaloid from its natural matrix and the synthetic routes developed for its preparation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for N-methylconiine is presented below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of N-methylconiine
PropertyValueReference
Molecular Formula C₉H₁₉N[5]
Molar Mass 141.26 g/mol [5]
Boiling Point 173-174 °C[5]
Density (d-isomer) 0.8318 g/cm³ at 24.3 °C[5]
Density (l-isomer) 0.8349 g/cm³ at 20 °C[5]
Specific Rotation ([α]D) (d-isomer) +81.33° at 24.3 °C[5]
Specific Rotation ([α]D) (l-isomer) -81.92° at 20 °C[5]
Table 2: Melting Points of N-methylconiine Salts
SaltMelting Point (°C)Reference
d-hydrochloride 188[5]
l-hydrochloride 191-192[5]
d-platinichloride 158[5]
l-platinichloride 153-154[5]
l-hydrobromide 189-190[5]
l-aurichloride 77-78[5]
l-picrate 121-122[5]
Table 3: Spectroscopic Data for N-methylconiine
TechniqueDataReference
Mass Spectrometry (GC-MS) M⁺ = 141, Base Peak = 98
¹H NMR No experimentally confirmed data available in the searched literature.
¹³C NMR No experimentally confirmed data available in the searched literature.
Infrared (IR) No experimentally confirmed data available in the searched literature.

Note: While mass spectrometry data is available, comprehensive, experimentally verified NMR and IR spectra for N-methylconiine are not readily found in publicly accessible databases. Researchers should perform their own spectroscopic analysis for unambiguous identification.

Experimental Protocols

Isolation of N-methylconiine from Conium maculatum

This protocol is a representative method for the extraction and purification of piperidine alkaloids from plant material, based on acid-base extraction principles.

3.1.1. Materials and Reagents

  • Dried and powdered Conium maculatum seeds or aerial parts

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., mixtures of DCM, methanol, and ammonium hydroxide)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

3.1.2. Experimental Procedure

  • Extraction: Macerate 100 g of finely powdered Conium maculatum plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring. Filter the mixture and repeat the extraction on the plant residue two more times with fresh methanol. Combine the methanolic extracts.

  • Solvent Evaporation: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 1 M HCl.

    • Wash the acidic solution with 3 x 100 mL of DCM in a separatory funnel to remove non-basic compounds. Discard the organic layers.

    • Make the aqueous layer basic (pH 9-10) by the slow addition of 1 M NaOH or concentrated NH₄OH while cooling in an ice bath.

    • Extract the liberated free alkaloids with 3 x 100 mL of DCM.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the Na₂SO₄ and concentrate the DCM extract to dryness to obtain the crude alkaloid mixture.

    • Purify the crude alkaloid mixture by column chromatography on silica gel. The column is typically eluted with a gradient of increasing polarity, for example, starting with pure DCM and gradually adding methanol. A small amount of ammonium hydroxide (e.g., 0.5-1%) is often added to the mobile phase to prevent tailing of the basic alkaloids.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Fractions containing N-methylconiine (which will be less polar than coniine) are combined.

  • Final Purification and Identification:

    • Concentrate the combined fractions containing N-methylconiine. Further purification may be achieved by preparative TLC or HPLC if necessary.

    • Characterize the isolated N-methylconiine by spectroscopic methods (MS, NMR, IR) and compare the data with literature values.

G Workflow for the Isolation of N-methylconiine plant Powdered Conium maculatum extraction Maceration with Methanol plant->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract acidification Dissolution in 1M HCl crude_extract->acidification dcm_wash Wash with DCM acidification->dcm_wash basification Basification (NaOH/NH4OH) dcm_wash->basification alkaloid_extraction Extraction with DCM basification->alkaloid_extraction drying Drying over Na2SO4 alkaloid_extraction->drying evaporation2 Solvent Evaporation drying->evaporation2 crude_alkaloids Crude Alkaloid Mixture evaporation2->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography pure_nmc Pure N-methylconiine chromatography->pure_nmc

Caption: Isolation workflow for N-methylconiine.
Synthesis of N-methylconiine from Coniine

This protocol describes the synthesis of N-methylconiine via the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines.

3.2.1. Materials and Reagents

  • (±)-Coniine (or an enantiomerically pure form)

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

3.2.2. Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5.0 g of coniine.

  • Addition of Reagents: To the coniine, add 5.0 mL of 37% aqueous formaldehyde, followed by the slow addition of 5.0 mL of formic acid.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) by the careful addition of 1 M NaOH.

    • Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of diethyl ether.

    • Combine the ether extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and remove the diethyl ether by rotary evaporation to yield crude N-methylconiine.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the identity and purity of the synthesized N-methylconiine using spectroscopic techniques (MS, NMR, IR).

G Synthetic Pathway to N-methylconiine coniine Coniine reagents Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) coniine->reagents nmc N-methylconiine reagents->nmc

Caption: Synthesis of N-methylconiine from coniine.

Quantitative Data

The concentration of N-methylconiine in Conium maculatum is generally lower than that of coniine and γ-coniceine and is highly variable.

Table 4: Relative Abundance of Alkaloids in Conium maculatum
Plant PartN-methylconiine ConcentrationNotesReference
Flowers and young fruits Lowγ-coniceine is the predominant alkaloid.[4]
Mature fruits (seeds) Can be a significant componentThe concentration of N-methylconiine increases as the fruit ripens.[4]
Leaves and Stems Generally lowConiine is often the major alkaloid in vegetative parts.[6]

Note: Absolute concentrations are highly dependent on environmental factors, plant genetics, and developmental stage. The data presented here is for relative comparison.

Conclusion

N-methylconiine is an important, albeit secondary, alkaloid of Conium maculatum. Its isolation and synthesis are achievable through standard organic and natural product chemistry techniques. The protocols provided in this guide offer a practical framework for researchers to obtain and study this compound. Further research is warranted to fully elucidate its pharmacological and toxicological properties, as well as to develop more efficient and stereoselective synthetic methods. The lack of readily available, comprehensive spectroscopic data highlights an area where further characterization is needed. This guide serves as a foundational resource for professionals engaged in the study of piperidine alkaloids and their potential applications or toxicological significance.

References

Chemical structure and properties of Methylconiine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Methylconiine

Introduction

N-Methylconiine is a piperidine alkaloid found in the poison hemlock plant (Conium maculatum), alongside the more abundant and historically notorious alkaloid, coniine.[1] While often considered a minor alkaloid, N-methylconiine is a predominant component in the ripened fruits of the plant and contributes significantly to the plant's overall toxicity.[1][2] Like coniine, it is a neurotoxin that acts on the nervous system, leading to paralysis and, in sufficient doses, death by respiratory failure.[1] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for N-methylconiine, tailored for researchers, scientists, and professionals in drug development and toxicology.

Chemical Structure and Stereochemistry

N-Methylconiine is structurally defined as a 1-methyl-2-propylpiperidine. Its structure contains a chiral center at the C-2 position of the piperidine ring, giving rise to two distinct stereoisomers: (S)-(+)-N-Methylconiine and (R)-(-)-N-Methylconiine. The biological activity and toxicity of N-methylconiine are stereoselective, with the (-)-enantiomer demonstrating greater potency and toxicity than the (+)-enantiomer.[2]

Chemical Identifiers:

  • IUPAC Name: (2S)-1-methyl-2-propylpiperidine[3]

  • Molecular Formula: C₉H₁₉N[3][4][5]

  • CAS Number: 35305-13-6 ((S)-isomer)[3][4]

  • SMILES: CCC[C@@H]1CCCCN1C[4][5]

  • InChI Key: CUBHREGSQFAWDJ-VIFPVBQESA-N ((S)-isomer)[3][4]

Physicochemical Properties

N-Methylconiine is a colorless, oily liquid with a coniine-like odor.[6] Its properties, and those of its common salts, are summarized below.

PropertyValueSource(s)
Molecular Weight 141.25 g/mol [3][4]
Monoisotopic Mass 141.15175 Da[3][5]
Appearance Colorless, oily liquid[6]
Boiling Point 173-174 °C[6]
175.6 °C (at 767 mmHg, l-isomer)[6]
Density 0.8318 g/cm³ (at 24.3 °C, d-isomer)[6]
0.8349 g/cm³ (at 20 °C, l-isomer)[6]
XLogP3 (Predicted) 2.4[3]
Specific Rotation [α]D +81.33° (at 24.3 °C, d-isomer)[6]
[α]D -81.92° (at 20 °C, l-isomer)[6]
Melting Point (Salts) Hydrochloride (d-isomer): 188 °C[6]
Hydrochloride (l-isomer): 191–192 °C[6]
Hydrobromide (l-isomer): 189–190 °C[6]
Platinichloride (l-isomer): 153–154 °C[6]
Picrate (l-isomer): 121–122 °C[6]

Biosynthesis

The biosynthesis of N-methylconiine in Conium maculatum begins with a polyketide pathway, leading first to γ-coniceine, which is subsequently reduced to coniine. The final step is the N-methylation of coniine, catalyzed by the enzyme S-adenosyl-L-methionine:coniine methyltransferase (CSAM).[1][7]

G *AAT: L-alanine:5-keto-octanal aminotransferase **CR: γ-coniceine reductase ***CSAM: S-Adenosyl-L-methionine:coniine methyltransferase cluster_0 Polyketide Synthesis cluster_1 Alkaloid Formation cluster_2 Final Modifications Butyryl_CoA Butyryl-CoA PKS Polyketide Synthase Butyryl_CoA->PKS Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->PKS Keto_Octanal 5-Keto-octanal PKS->Keto_Octanal Transaminase AAT* Keto_Octanal->Transaminase L_Alanine L-Alanine L_Alanine->Transaminase Cyclization Non-enzymatic Cyclization Transaminase->Cyclization 5-Oxooctylamine gamma_Coniceine γ-Coniceine Cyclization->gamma_Coniceine CR CR** gamma_Coniceine->CR Coniine Coniine CR->Coniine CSAM CSAM*** Coniine->CSAM N_this compound N-Methylconiine CSAM->N_this compound SAM S-Adenosyl-L-methionine SAM->CSAM

Biosynthetic pathway of N-Methylconiine.

Pharmacological Properties and Mechanism of Action

The primary pharmacological target of N-methylconiine is the nicotinic acetylcholine receptor (nAChR), particularly the fetal muscle subtype.[2] It acts as an nAChR agonist.[2] The mechanism involves binding to the receptor, which initially causes depolarization of the postsynaptic membrane, leading to a transient stimulatory effect. However, prolonged binding results in receptor desensitization and inactivation, leading to a persistent neuromuscular blockade.[2][8] This biphasic action—stimulation followed by depression and paralysis—is characteristic of hemlock alkaloid toxicity.[1]

G cluster_NMJ Neuromuscular Junction cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Membrane (Muscle) Nerve_Impulse Nerve Impulse ACh_Release ACh Release Nerve_Impulse->ACh_Release nAChR nAChR Depolarization Na+ Influx & Membrane Depolarization nAChR->Depolarization Stimulation Stimulation (Muscle Twitching) Depolarization->Stimulation Desensitization Prolonged Depolarization & Receptor Desensitization Stimulation->Desensitization prolonged exposure Blockade Neuromuscular Blockade Desensitization->Blockade Paralysis Flaccid Paralysis Blockade->Paralysis This compound N-Methylconiine This compound->nAChR Binds as Agonist

Mechanism of N-Methylconiine at the neuromuscular junction.

Biological Activity and Toxicity

Research has established a clear stereoselective difference in the biological activity of N-methylconiine enantiomers. The (-)-isomer is a more potent agonist at nAChRs and is significantly more toxic in vivo than the (+)-isomer.[2]

CompoundRelative Potency (nAChR)Lethality (LD₅₀) in Mouse Bioassay (mg/kg)Source
γ-ConiceineMost Potent4.4[2]
(-)-N-Methylconiine> (±) > (+)16.1[2]
(±)-N-Methylconiine> (+)17.8[2]
(+)-N-MethylconiineLeast Potent19.2[2]

Experimental Protocols

Detailed experimental work is crucial for understanding the synthesis, activity, and distribution of N-methylconiine.

G Synthesis Chemical Synthesis & Enantiomer Separation InVitro In Vitro Potency Assay (TE-671 Cells) Synthesis->InVitro InVivo In Vivo Toxicity Assay (Mouse Bioassay) Synthesis->InVivo Data_Potency Relative Potency Data (EC₅₀) InVitro->Data_Potency Data_Toxicity Lethality Data (LD₅₀) InVivo->Data_Toxicity Localization Tissue Localization (MALDI-MSI) Data_Distribution Alkaloid Distribution Maps Localization->Data_Distribution

General experimental workflow for N-Methylconiine analysis.
Protocol 6.1: Synthesis and Enantiomeric Separation

This protocol is based on the synthesis of N-methylconiine enantiomers for biological testing.[2]

  • Synthesis of γ-Coniceine: Prepare γ-coniceine as a precursor. A common method involves a two-step procedure starting from appropriate precursors, followed by purification.

  • Synthesis of (±)-N-Methylconiine: Synthesize the racemic mixture from γ-coniceine or coniine. N-methylation of coniine can be achieved using formaldehyde and formic acid.[6]

  • Enantiomeric Resolution: Resolve the racemic mixture into its pure (+)- and (-)-enantiomers. This can be accomplished by preferential crystallization using chiral acids, such as (+)- and (-)-mandelic acid, to form diastereomeric salts that can be separated.[2]

  • Verification: Confirm the structure and purity of the final products using spectroscopic methods (e.g., NMR, MS) and measure the specific rotation to confirm the enantiomeric identity.

Protocol 6.2: In Vitro Potency Assay via Membrane Potential Dye

This protocol assesses the agonist activity of N-methylconiine on nAChRs expressed in a cell line.[2]

  • Cell Culture: Culture TE-671 cells, which endogenously express human fetal muscle-type nAChRs, in appropriate media and conditions until they form a confluent monolayer in 96-well plates.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Application: Prepare serial dilutions of N-methylconiine enantiomers and control agonists (e.g., epibatidine).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the change in fluorescence over time (e.g., 250 seconds). The membrane depolarization caused by nAChR activation results in a change in fluorescence.

  • Data Analysis: Plot the maximum change in fluorescence against the compound concentration. Fit the data to a dose-response curve to calculate the EC₅₀ value for each compound, representing its potency.

Protocol 6.3: In Vivo Mouse Bioassay for Lethality (LD₅₀)

This protocol determines the acute toxicity of the compounds in a whole-animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

  • Animal Model: Use a suitable strain of mice (e.g., Swiss-Webster), grouped by sex and weight.

  • Dose Preparation: Prepare a range of doses for each N-methylconiine enantiomer and the racemic mixture, dissolved in a sterile vehicle (e.g., saline).

  • Administration: Administer the prepared doses to the mice via a defined route (e.g., intraperitoneal injection).

  • Observation: Observe the animals continuously for the first few hours and periodically over a set time frame (e.g., 24-48 hours) for clinical signs of toxicity and mortality.

  • LD₅₀ Calculation: Use a statistical method, such as probit analysis, to calculate the LD₅₀ value (the dose estimated to be lethal to 50% of the animals) for each compound.

Protocol 6.4: MALDI-MS Imaging for Tissue Localization

This protocol visualizes the spatial distribution of N-methylconiine within plant tissues, such as a poison hemlock fruit.[7]

  • Sample Preparation: Harvest fresh plant material (e.g., C. maculatum fruit). Embed and cryo-section the tissue into thin slices (e.g., 10-20 µm) and mount them onto conductive slides.

  • Matrix Application: Apply a suitable MALDI matrix (e.g., 9-aminoacridine) uniformly over the tissue section using an automated sprayer or sublimator.

  • Mass Spectrometry Imaging: Perform analysis using a MALDI imaging mass spectrometer (e.g., an orbital trapping mass spectrometer). Acquire mass spectra in positive ion mode across a defined m/z range that includes the protonated molecule of N-methylconiine ([M+H]⁺).

  • Data Analysis: Use specialized imaging software to reconstruct an ion intensity map for the m/z corresponding to N-methylconiine. This map will visualize the compound's concentration and distribution across the anatomical features of the tissue section. MS/MS fragmentation can be used to confirm the identity of the detected ion.

References

An In-depth Technical Guide to the Stereoisomers of N-methylconiine and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum). The document details the distinct physicochemical and biological properties of the d-(+) and l-(-) enantiomers, outlines experimental protocols for their synthesis, separation, and biological evaluation, and illustrates key experimental workflows and the relevant biological signaling pathway.

Physicochemical and Toxicological Properties of N-methylconiine Stereoisomers

N-methylconiine exists as two stereoisomers, the d-(+)- and l-(-)-enantiomers. Their physical and biological properties exhibit notable differences, which are summarized in the tables below.

Table 1: Physicochemical Properties of N-methylconiine Stereoisomers
Propertyd-(+)-N-methylconiinel-(-)-N-methylconiineReference(s)
Molecular Formula C₉H₁₉NC₉H₁₉N[1]
Molar Mass 141.258 g/mol 141.258 g/mol [1]
Appearance Colorless, oily liquidColorless, oily liquid[1]
Density 0.8318 g/cm³ at 24.3 °C0.8349 g/cm³ at 20 °C[1]
Boiling Point 173-174 °C175.6 °C at 767 mmHg[1]
Specific Rotation [α]D +81.33° at 24.3 °C-81.92° at 20 °C[1]
Hydrochloride (mp) 188 °C191-192 °C[1]
Hydrobromide (mp) Not Reported189-190 °C[1]
Platinichloride (mp) 158 °C153-154 °C[1]
Aurichloride (mp) Not Reported77-78 °C[1]
Picrate (mp) Not Reported121-122 °C[1]
Table 2: Biological and Toxicological Properties of N-methylconiine Stereoisomers
Propertyd-(+)-N-methylconiinel-(-)-N-methylconiineRacemic (±)-N-methylconiineReference(s)
Relative Potency at Human Fetal Muscle-type nAChRs Less potentMore potentIntermediate potency[2]
In Vivo Lethality (LD₅₀ in mice, mg/kg) 19.216.117.8[2]

Experimental Protocols

This section details the methodologies for the synthesis, separation, and biological evaluation of N-methylconiine stereoisomers. While historical methods for isolation and synthesis were described by Wolffenstein, von Braun, Ahrens, Passon, and Hess and Eichel, the detailed experimental procedures from these early 20th-century publications are not readily accessible. Therefore, generalized modern protocols are provided below.

Synthesis of Racemic (±)-N-methylconiine

A common method for the synthesis of N-methylconiine is the N-methylation of coniine.

Principle: The secondary amine of coniine is methylated using a suitable methylating agent. One established method is the Eschweiler-Clarke reaction, which involves reaction with formaldehyde and formic acid.[1]

Protocol:

  • To a solution of (±)-coniine in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde and formic acid.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture and make it alkaline by adding a base (e.g., sodium hydroxide solution).

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude (±)-N-methylconiine.

  • Purify the product by distillation.

Enantiomeric Resolution of (±)-N-methylconiine

The resolution of racemic N-methylconiine can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as mandelic acid.

Principle: The racemic mixture of the base is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol:

  • Dissolve (±)-N-methylconiine in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of an enantiomerically pure resolving agent (e.g., L-(+)-mandelic acid) dissolved in the same solvent.

  • Allow the solution to stand at room temperature or in a cool place to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration.

  • Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.

  • Liberate the enantiomerically enriched N-methylconiine from the salt by treatment with a base (e.g., sodium hydroxide solution) and extract with an organic solvent.

  • The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer. The process can be repeated with the other enantiomer of the resolving agent (e.g., D-(-)-mandelic acid) to improve the yield and purity of the second enantiomer.

In Vitro Bioassay: Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay

The activity of N-methylconiine stereoisomers on nicotinic acetylcholine receptors (nAChRs) can be assessed using a cell-based membrane potential assay with a Fluorometric Imaging Plate Reader (FLIPR).

Principle: Agonist binding to nAChRs, which are ligand-gated ion channels, causes an influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Plate cells expressing the nAChR of interest (e.g., TE-671 cells, which express human fetal muscle-type nAChRs) in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive dye. Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the N-methylconiine stereoisomers in an appropriate assay buffer.

  • FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. The instrument measures the baseline fluorescence of the cells in each well. c. The instrument's integrated pipettor adds the N-methylconiine solutions to the wells. d. The fluorescence is monitored in real-time to detect changes in membrane potential upon compound addition.

  • Data Analysis: The change in fluorescence is proportional to the degree of membrane depolarization. Dose-response curves are generated to determine the potency (EC₅₀) of each stereoisomer.

In Vivo Bioassay: Acute Oral Toxicity (LD₅₀) Determination in Mice

The acute oral toxicity of the N-methylconiine stereoisomers can be determined using a mouse bioassay, following principles outlined in OECD guidelines (e.g., OECD 425: Up-and-Down Procedure).

Principle: The Up-and-Down Procedure is a sequential dosing method that allows for the estimation of the LD₅₀ with a reduced number of animals compared to classical methods. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least 5 days.

  • Dose Selection: Select a starting dose level based on available information about the substance's toxicity.

  • Dosing: Administer a single oral dose of the N-methylconiine stereoisomer to one mouse.

  • Observation: Observe the animal for signs of toxicity and mortality over a specified period (typically 48 hours for dose adjustment and up to 14 days for full observation).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Termination: Continue the procedure until the stopping criteria are met (e.g., a certain number of reversals in outcome have occurred).

  • LD₅₀ Calculation: The LD₅₀ is calculated from the sequence of outcomes using specialized software or statistical methods.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows associated with the study of N-methylconiine stereoisomers.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N-methylconiine N-methylconiine nAChR Nicotinic Acetylcholine Receptor (nAChR) N-methylconiine->nAChR Agonist Binding Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Channel Opening Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_signaling Ca2+ Signaling (e.g., Calmodulin activation) Na_Ca_influx->Ca_signaling Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Downstream Ca_signaling->Downstream Synthesis_Resolution_Workflow cluster_synthesis Synthesis cluster_resolution Enantiomeric Resolution start (±)-Coniine reaction N-methylation (e.g., Eschweiler-Clarke) start->reaction product Racemic (±)-N-methylconiine reaction->product racemate Racemic (±)-N-methylconiine product->racemate Purification add_acid Add Chiral Resolving Agent (e.g., L-(+)-mandelic acid) racemate->add_acid salts Diastereomeric Salts add_acid->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., d-N-methylconiine-L-mandelate) crystallization->less_soluble more_soluble More Soluble Salt (e.g., l-N-methylconiine-L-mandelate) crystallization->more_soluble liberation1 Basification & Extraction less_soluble->liberation1 liberation2 Basification & Extraction more_soluble->liberation2 enantiomer1 d-(+)-N-methylconiine liberation1->enantiomer1 enantiomer2 l-(-)-N-methylconiine liberation2->enantiomer2 FLIPR_Workflow start Plate nAChR-expressing cells in microplate dye_loading Load cells with membrane potential dye start->dye_loading flipr FLIPR Assay dye_loading->flipr compound_prep Prepare serial dilutions of N-methylconiine stereoisomers compound_prep->flipr data_analysis Data Analysis: Generate Dose-Response Curves flipr->data_analysis end Determine EC50 values data_analysis->end LD50_Workflow start Select starting dose of N-methylconiine stereoisomer dose_animal Administer single oral dose to one mouse start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome stopping_criteria Stopping criteria met? observe->stopping_criteria increase_dose Increase dose for next animal outcome->increase_dose Survival decrease_dose Decrease dose for next animal outcome->decrease_dose Death next_animal Dose next animal increase_dose->next_animal decrease_dose->next_animal next_animal->dose_animal stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes

References

The Role of N-methylconiine in Hemlock Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the toxicological role of N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum). While often considered a minor constituent compared to coniine and γ-coniceine, a comprehensive understanding of N-methylconiine's contribution to the overall toxicity of hemlock is crucial for toxicological research and potential pharmacological applications. This document provides a detailed overview of its mechanism of action, quantitative toxicity data, and relevant experimental protocols.

Introduction to Hemlock Alkaloids

Poison hemlock contains a group of structurally related piperidine alkaloids, with the primary toxins being coniine, N-methylconiine, and γ-coniceine.[1][2] The relative concentrations of these alkaloids vary depending on the plant's developmental stage and environmental conditions.[1] Generally, γ-coniceine is the most abundant alkaloid in the early stages of growth and in the flowers, while coniine and N-methylconiine become the predominant alkaloids in the mature fruits.[1] The biosynthesis of these alkaloids originates from the cyclization of an eight-carbon chain derived from acetate units, with γ-coniceine serving as the precursor to both coniine and N-methylconiine.

Quantitative Toxicity Data

The toxicity of hemlock alkaloids varies significantly, with γ-coniceine being the most potent, followed by coniine, and then N-methylconiine. The following tables summarize the available quantitative data on the lethal doses (LD50) of these alkaloids in mice.

AlkaloidRoute of AdministrationLD50 (mg/kg)Species
N-methylconiine Intravenous (IV)27.5Mouse
Subcutaneous (SC)150.5Mouse
Oral (PO)204.5Mouse
(-)-N-methylconiine Not Specified16.1Mouse
(±)-N-methylconiine Not Specified17.8Mouse
(+)-N-methylconiine Not Specified19.2Mouse
Coniine Intravenous (IV)2.6Mouse
Subcutaneous (SC)80Mouse
Oral (PO)100Mouse
(-)-coniine Not Specified7.0Mouse
(±)-coniine Not Specified7.7Mouse
(+)-coniine Not Specified12.1Mouse
γ-coniceine Intravenous (IV)19Mouse
Subcutaneous (SC)12.0Mouse
Oral (PO)12.0Mouse
Not Specified4.4Mouse

Data compiled from multiple sources.[3][4][5][6]

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

The primary mechanism of toxicity for N-methylconiine and other hemlock alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs).[2][7] These receptors are ligand-gated ion channels crucial for neurotransmission at the neuromuscular junction and in the autonomic ganglia.

N-methylconiine acts as an agonist at nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine.[2] The binding of N-methylconiine to the receptor initially causes depolarization of the postsynaptic membrane, leading to muscle stimulation. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, N-methylconiine persists at the receptor site. This prolonged binding leads to a persistent depolarization of the motor endplate, which in turn inactivates voltage-gated sodium channels and prevents further muscle contraction, resulting in neuromuscular blockade and flaccid paralysis.[8] Respiratory muscle paralysis is the ultimate cause of death in hemlock poisoning.

Studies have shown a stereoselective difference in the potency of N-methylconiine enantiomers, with (-)-N-methylconiine being a more potent agonist at human fetal muscle-type nAChRs than the (+)-enantiomer.[4]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the signaling pathway at the neuromuscular junction and the disruptive action of N-methylconiine.

G Signaling Pathway of N-methylconiine at the Neuromuscular Junction cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber ActionPotential Action Potential Arrives Ca_influx Voltage-gated Ca²⁺ channels open ActionPotential->Ca_influx ACh_release Acetylcholine (ACh) vesicles fuse and release ACh Ca_influx->ACh_release ACh ACh diffuses across the synaptic cleft ACh_release->ACh AChE Acetylcholinesterase degrades ACh ACh->AChE nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds NMC N-methylconiine (from Hemlock) NMC->nAChR Binds & Persists ProlongedDepol Prolonged Depolarization Na_influx Na⁺ influx nAChR->Na_influx K_efflux K⁺ efflux nAChR->K_efflux nAChR->ProlongedDepol Persistent Activation Depolarization End-plate potential (Depolarization) Na_influx->Depolarization MuscleAP Muscle Action Potential Depolarization->MuscleAP Contraction Muscle Contraction MuscleAP->Contraction Blockade Neuromuscular Blockade (Paralysis) ProlongedDepol->Blockade

Caption: N-methylconiine disrupts neuromuscular transmission by persistently activating nAChRs.

Experimental Protocols

Extraction and Quantification of N-methylconiine from Conium maculatum

This protocol provides a general framework for the extraction and analysis of N-methylconiine. Specific parameters may need to be optimized based on the plant material and available instrumentation.

1. Sample Preparation:

  • Collect fresh or dried plant material (e.g., seeds, leaves, stems).

  • Homogenize the material to a fine powder using a grinder or mortar and pestle.

2. Alkaloid Extraction (Acid-Base Extraction):

  • Macerate the powdered plant material in an acidic solution (e.g., 0.5 M HCl) for 24 hours at room temperature with occasional agitation.

  • Filter the mixture and collect the acidic aqueous extract.

  • Basify the extract to a pH of 10-11 with a strong base (e.g., concentrated NH4OH or NaOH) to convert the alkaloid salts to their free base form.

  • Perform a liquid-liquid extraction of the basified aqueous phase with an organic solvent such as dichloromethane or chloroform. Repeat the extraction multiple times to ensure complete recovery of the alkaloids.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

3. Chromatographic Separation and Quantification (GC-MS):

  • Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol or chloroform) to a known concentration.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • Identification: Identify N-methylconiine based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

  • Quantification: Prepare a calibration curve using a certified standard of N-methylconiine. Quantify the amount of N-methylconiine in the sample by comparing its peak area to the calibration curve.

In Vitro Assessment of N-methylconiine Activity at Nicotinic Acetylcholine Receptors (Patch-Clamp Electrophysiology)

This protocol describes the use of the whole-cell patch-clamp technique to measure the effects of N-methylconiine on nAChR-mediated currents in a cell line expressing these receptors (e.g., TE-671 cells, which express human fetal muscle-type nAChRs).

1. Cell Culture:

  • Culture TE-671 cells in appropriate media and conditions until they reach a suitable confluency for patch-clamp experiments.

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier, a microscope with manipulators, and a perfusion system.

  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

3. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH.

4. Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.

  • Establish a giga-ohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply acetylcholine (ACh) at a known concentration (e.g., 10 µM) using the perfusion system to elicit a baseline inward current.

  • After washout and recovery, apply N-methylconiine at various concentrations to the cell and record the induced currents.

  • To assess antagonistic effects, co-apply N-methylconiine with a known concentration of ACh.

5. Data Analysis:

  • Measure the peak amplitude of the inward currents elicited by N-methylconiine and ACh.

  • Construct dose-response curves for N-methylconiine to determine its EC50 (the concentration that elicits 50% of the maximal response).

  • If investigating antagonism, calculate the IC50 of N-methylconiine (the concentration that inhibits 50% of the ACh-induced current).

Biosynthesis and Experimental Workflow Visualization

Biosynthetic Pathway of Hemlock Alkaloids

G Biosynthetic Pathway of Hemlock Alkaloids Acetate Acetate Units (x4) Polyketide Polyketoacid Chain Acetate->Polyketide Aminotransferase Aminotransferase Cyclization Spontaneous Cyclization gConiceine γ-coniceine gCR γ-coniceine reductase (NADPH-dependent) gConiceine->gCR Coniine Coniine gCR->Coniine Methyltransferase Methyltransferase (SAM-dependent) Coniine->Methyltransferase NMC N-methylconiine Methyltransferase->NMC Polyketoacid Polyketoacid Polyketoacid->gConiceine Amination & Cyclization

Caption: Simplified biosynthetic pathway of major hemlock alkaloids.

Experimental Workflow for Toxicity Assessment

G Experimental Workflow for Hemlock Alkaloid Toxicity Assessment PlantCollection 1. Plant Material Collection (Conium maculatum) Extraction 2. Alkaloid Extraction (Acid-Base Extraction) PlantCollection->Extraction Purification 3. Purification & Isolation (e.g., Column Chromatography) Extraction->Purification Identification 4. Structural Elucidation (GC-MS, NMR) Purification->Identification InVitro 5. In Vitro Assays (Receptor Binding, Electrophysiology) Purification->InVitro InVivo 6. In Vivo Toxicity Studies (LD50 Determination in Animal Models) Purification->InVivo DataAnalysis 7. Data Analysis & Mechanism Elucidation InVitro->DataAnalysis InVivo->DataAnalysis

Caption: A logical workflow for the toxicological assessment of hemlock alkaloids.

Conclusion

N-methylconiine is an integral component of the toxic alkaloid profile of Conium maculatum. Although less potent than coniine and γ-coniceine, its presence contributes to the overall toxicity of the plant. Its mechanism of action through the persistent activation of nicotinic acetylcholine receptors aligns with the classic symptoms of hemlock poisoning. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the nuanced roles of N-methylconiine and other hemlock alkaloids in toxicology and to explore their potential as pharmacological tools or lead compounds in drug discovery. A thorough understanding of the structure-activity relationships and stereospecific interactions of these alkaloids with nAChRs is essential for these future endeavors.

References

N-methylconiine: A Technical Guide to a Minor Alkaloid of Poison Hemlock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylconiine is a piperidine alkaloid found in poison hemlock (Conium maculatum). Although typically present in lower concentrations than the principal alkaloids, coniine and γ-coniceine, its toxicological profile and biosynthetic relationship to these more abundant compounds make it a subject of interest in the fields of toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of N-methylconiine, including its chemical properties, biosynthesis, toxicology, and analytical methodologies. Quantitative data on alkaloid distribution is presented, alongside detailed experimental protocols and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Conium maculatum, commonly known as poison hemlock, is a highly toxic plant renowned since antiquity for its poisonous properties. The toxicity of poison hemlock is attributed to a suite of piperidine alkaloids, with coniine and γ-coniceine being the most abundant and well-studied. N-methylconiine is another of these alkaloids, generally considered a minor component of the plant's toxic arsenal.[1] However, the relative concentrations of these alkaloids are known to vary depending on the plant's developmental stage and environmental conditions.[2]

This guide focuses specifically on N-methylconiine, providing a detailed technical resource for researchers. It covers the essential aspects of this alkaloid, from its fundamental chemical characteristics to its biological effects and the methods used for its study.

Chemical Properties

N-methylconiine is a colorless, oily liquid with a coniine-like odor. It is a tertiary amine and a derivative of coniine, with a methyl group attached to the nitrogen atom of the piperidine ring.

Table 1: Physicochemical Properties of N-methylconiine

PropertyValueReference
Chemical Formula C₉H₁₉N
Molar Mass 141.26 g/mol
Boiling Point 173-174 °C
Appearance Colorless, oily liquid
Chirality Exists as d-(+) and l-(-) stereoisomers
Specific Rotation ([α]D) d-(+): +81.33° (24.3 °C) l-(-): -81.92° (20 °C)
Salt Forms Hydrochloride (m.p. 188 °C), Platinichloride (m.p. 158 °C)

Quantitative Data on Alkaloid Distribution

The concentration and relative abundance of piperidine alkaloids in Conium maculatum are highly variable, influenced by factors such as the age of the plant, genetic strain, and environmental conditions. While γ-coniceine and coniine are generally the most prevalent alkaloids, the concentration of N-methylconiine can become significant in certain tissues and at specific developmental stages.

Table 2: Relative Abundance of Major Piperidine Alkaloids in Conium maculatum

Plant Part/Stageγ-coniceineConiineN-methylconiineOther AlkaloidsGeneral Observations
First-year rosette PredominantLowerMinorConhydrine, PseudoconhydrineAlkaloid content is generally low in the first year of growth.[3]
Second-year leaves DecreasingIncreasingIncreasingPresentTotal alkaloid content increases significantly in the second year.[3]
Flowers HighLowerMinorPresentγ-coniceine is the main alkaloid in flower buds and flowers.[4]
Immature Fruit HighIncreasingIncreasingPresentA transition from γ-coniceine to coniine and N-methylconiine begins.[4]
Mature Fruit (Seeds) LowerHighPredominantPresentConiine and N-methylconiine are the main alkaloids in mature fruit.[4][5]

Note: The terms "Predominant," "High," "Lower," and "Minor" are used to indicate relative abundance, as precise quantitative values are highly variable and not consistently reported across the literature.

Biosynthesis of N-methylconiine

N-methylconiine is biosynthesized from coniine, which itself is derived from γ-coniceine. The biosynthetic pathway begins with the cyclization of an eight-carbon chain derived from four acetate units to form γ-coniceine, the precursor to other hemlock alkaloids.[2]

Biosynthetic_Pathway Acetate_Units Four Acetate Units Eight_Carbon_Chain Eight-Carbon Chain Acetate_Units->Eight_Carbon_Chain Cyclization gamma_Coniceine γ-Coniceine Eight_Carbon_Chain->gamma_Coniceine Coniine Coniine gamma_Coniceine->Coniine Reduction N_methylconiine N-methylconiine Coniine->N_this compound Methylation

Biosynthetic pathway of N-methylconiine.

Toxicological Profile

Mechanism of Action

Like other piperidine alkaloids from poison hemlock, N-methylconiine exerts its toxic effects by acting on the nervous system. It is an agonist of nicotinic acetylcholine receptors (nAChRs), the same receptors that are stimulated by nicotine.[6] The binding of N-methylconiine to these receptors initially causes stimulation, but prolonged binding leads to receptor desensitization and neuromuscular blockade. This results in a curare-like paralysis, with death typically occurring from respiratory failure due to paralysis of the diaphragm.

Signaling_Pathway cluster_0 Neuromuscular Junction N_this compound N-methylconiine nAChR Nicotinic Acetylcholine Receptor (nAChR) N_this compound->nAChR Binds to Depolarization Initial Depolarization (Stimulation) nAChR->Depolarization Desensitization Prolonged Receptor Desensitization Depolarization->Desensitization Prolonged Exposure Paralysis Neuromuscular Blockade (Paralysis) Desensitization->Paralysis

Mechanism of N-methylconiine toxicity.
Toxicity Data

Studies have shown that the different piperidine alkaloids in poison hemlock have varying degrees of toxicity. In a mouse bioassay, the relative lethalities (LD50) were determined for γ-coniceine and the enantiomers of N-methylconiine.[6]

Table 3: Acute Toxicity of Hemlock Alkaloids in Mice

AlkaloidLD50 (mg/kg)
γ-coniceine4.4
(-)-N-methylconiine16.1
(±)-N-methylconiine17.8
(+)-N-methylconiine19.2

Data from: Lee, S. T., et al. (2013). Stereoselective potencies and relative toxicities of γ-coniceine and N-methylconiine enantiomers. Chemical research in toxicology, 26(4), 548-554.[6]

Experimental Protocols

The analysis of N-methylconiine and other hemlock alkaloids typically involves extraction from the plant material followed by chromatographic separation and detection.

Extraction of Alkaloids from Plant Material

Objective: To extract piperidine alkaloids from Conium maculatum plant material (e.g., seeds, leaves).

Materials:

  • Dried and finely ground Conium maculatum plant material

  • Methanol

  • Centrifuge

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh a known amount of the dried, ground plant material (e.g., 100 mg) into a microcentrifuge tube.

  • Add a specific volume of methanol (e.g., 1 mL) to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in a sonicator bath for 30 minutes to facilitate cell disruption and extraction.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant material.

  • Carefully collect the supernatant, which contains the extracted alkaloids.

  • The supernatant can be directly analyzed or further purified if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify N-methylconiine and other piperidine alkaloids in the plant extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for alkaloid analysis (e.g., HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at 10 °C/min

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identification of N-methylconiine and other alkaloids is based on their retention times and mass spectra, which are compared to those of authentic standards and/or mass spectral libraries.

  • Quantification is typically performed by creating a calibration curve with known concentrations of an N-methylconiine standard.

Experimental_Workflow Sample_Prep Sample Preparation (Drying and Grinding) Extraction Solvent Extraction (e.g., Methanol) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Analysis GC-MS or LC-MS Analysis Supernatant_Collection->Analysis Data_Processing Data Processing (Identification and Quantification) Analysis->Data_Processing

General workflow for alkaloid analysis.

Conclusion

N-methylconiine, while often a minor alkaloid in poison hemlock, plays a significant role in the overall toxicity of the plant. Its concentration is dynamic, increasing in prominence in the later stages of the plant's life cycle, particularly in the fruits. Understanding the chemical properties, biosynthesis, and toxicology of N-methylconiine is crucial for a complete picture of Conium maculatum's poisonous nature. The experimental protocols outlined in this guide provide a foundation for the accurate analysis of this and other related piperidine alkaloids, which is essential for research in toxicology, pharmacology, and natural product chemistry. Further research into the specific pharmacological effects of N-methylconiine may reveal novel insights into the function of nicotinic acetylcholine receptors and potentially inform the development of new therapeutic agents.

References

Biological Activity of d-(+)-N-methylconiine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-(+)-N-methylconiine is a naturally occurring piperidine alkaloid found in poison hemlock (Conium maculatum). As a neurotoxin, its primary biological activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as an agonist. This technical guide provides a comprehensive overview of the biological activity of d-(+)-N-methylconiine, including its mechanism of action, quantitative potency and toxicity data, detailed experimental protocols for its assessment, and a visualization of the associated signaling pathway.

Introduction

d-(+)-N-methylconiine is one of several toxic alkaloids present in Conium maculatum, alongside coniine and γ-coniceine.[1][2] These compounds have been historically significant due to the poisonous nature of the plant.[3] From a pharmacological perspective, d-(+)-N-methylconiine serves as a valuable tool for studying the structure and function of nicotinic acetylcholine receptors. Its nicotine-like action, which involves initial stimulation followed by depression of autonomic ganglia and paralysis of motor nerve endings, underscores its potent effects on the peripheral nervous system.[4] Understanding the stereoselective activity of its enantiomers is crucial for a complete toxicological and pharmacological profile.

Mechanism of Action

The primary molecular target of d-(+)-N-methylconiine is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[5] Upon binding, d-(+)-N-methylconiine mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel.[6][7] This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the postsynaptic membrane.[8] This initial stimulation of nAChRs in autonomic ganglia and at the neuromuscular junction is followed by a state of receptor desensitization and neuromuscular blockade, which is characteristic of the toxic effects of hemlock alkaloids.[4]

Quantitative Biological Data

The biological activity of d-(+)-N-methylconiine has been quantified both in vitro and in vivo. The following tables summarize the available data, primarily from the key study by Lee et al. (2013), which investigated the stereoselective potencies of N-methylconiine enantiomers.

Table 1: In Vitro Potency of N-methylconiine Enantiomers at Human Fetal Muscle-type nAChRs
CompoundRelative Potency Rank
γ-coniceine1 (Most Potent)
(-)-N-methylconiine2
(±)-N-methylconiine3
(+)-N-methylconiine4 (Least Potent)

Data from Lee et al. (2013) based on a membrane potential dye assay in TE-671 cells.[1]

Table 2: In Vivo Acute Toxicity of N-methylconiine Enantiomers in Mice
CompoundLD₅₀ (mg/kg)
γ-coniceine4.4
(-)-N-methylconiine16.1
(±)-N-methylconiine17.8
(+)-N-methylconiine19.2

Data from Lee et al. (2013) determined via a mouse bioassay.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro nAChR Activity Assay (Membrane Potential Assay)

This protocol is based on the methods used to assess the potency of N-methylconiine enantiomers on human fetal muscle-type nAChRs expressed in TE-671 cells.[1][9]

  • Cell Culture:

    • TE-671 cells, which endogenously express the fetal muscle-type nAChR (α1)₂β1γδ, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • For the assay, cells are seeded into 96-well plates and allowed to adhere and grow to confluence.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescent membrane potential-sensitive dye is loaded into the cells according to the manufacturer's instructions, followed by an incubation period.

    • The plate is then placed in a fluorescence plate reader.

    • Baseline fluorescence is measured before the addition of the test compounds.

    • Varying concentrations of d-(+)-N-methylconiine (and other enantiomers or reference compounds) are added to the wells.

    • The change in fluorescence, indicative of membrane depolarization upon nAChR activation, is monitored over time.

    • Data are typically normalized to the response of a known agonist like acetylcholine or nicotine.

In Vivo Acute Toxicity Study (Mouse Bioassay)

This protocol is a general guideline for determining the median lethal dose (LD₅₀) of alkaloids like d-(+)-N-methylconiine in a mouse model, based on the study by Lee et al. (2013).[1][10]

  • Animals:

    • Male Swiss-Webster mice (or a similar strain) weighing approximately 20-25 g are used.

    • Animals are housed under standard laboratory conditions with access to food and water ad libitum.

    • Mice are acclimatized for a period before the experiment.

  • Dose Preparation and Administration:

    • d-(+)-N-methylconiine is dissolved in a suitable vehicle (e.g., saline or water).

    • A range of doses is prepared based on preliminary range-finding studies.

    • The test substance is administered to groups of mice via a specific route, typically intraperitoneal (i.p.) injection.

  • Observation and Data Collection:

    • Following administration, the animals are observed continuously for the first few hours and then periodically for up to 48 hours.

    • Signs of toxicity, such as tremors, convulsions, paralysis, and respiratory distress, are recorded.

    • The number of mortalities in each dose group within a specified timeframe (e.g., 24 or 48 hours) is recorded.

  • LD₅₀ Calculation:

    • The LD₅₀ value and its 95% confidence intervals are calculated using a standard statistical method, such as probit analysis.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the mechanism of action of d-(+)-N-methylconiine and a typical experimental workflow for its in vitro characterization.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space d-(+)-N-methylconiine d-(+)-N-methylconiine nAChR nAChR (Ligand-Gated Ion Channel) d-(+)-N-methylconiine->nAChR Binds and Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Na_Influx Na⁺ Influx nAChR->Na_Influx Opens Channel Depolarization Membrane Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream Ca_Influx->Depolarization Na_Influx->Depolarization Response Cellular Response (e.g., Muscle Contraction) Downstream->Response

Caption: nAChR signaling pathway activated by d-(+)-N-methylconiine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture TE-671 Cells in 96-well plate Dye_Loading Load Cells with Membrane Potential Dye Cell_Culture->Dye_Loading Add_Compound Add d-(+)-N-methylconiine Dye_Loading->Add_Compound Measure_Fluorescence Measure Fluorescence Change (Plate Reader) Add_Compound->Measure_Fluorescence Data_Normalization Normalize Data Measure_Fluorescence->Data_Normalization Potency_Calculation Calculate Potency (e.g., EC₅₀ or Rank Order) Data_Normalization->Potency_Calculation

Caption: Workflow for in vitro analysis of d-(+)-N-methylconiine.

Conclusion

d-(+)-N-methylconiine is a potent neurotoxin that acts as an agonist at nicotinic acetylcholine receptors. Its biological activity is characterized by a clear stereoselectivity, with the (+)-enantiomer being less potent and less toxic than its (-)-counterpart. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in pharmacology, toxicology, and drug development who are interested in the study of nAChR ligands and piperidine alkaloids. Further research could focus on elucidating the specific nAChR subtypes that d-(+)-N-methylconiine interacts with in different tissues to better understand its complex toxicological profile.

References

Methodological & Application

Synthesis of N-methylconiine Enantiomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of N-methylconiine enantiomers, specifically the dextrorotatory (d) and levorotatory (l) isomers. N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a valuable chiral building block in synthetic organic chemistry and a subject of toxicological and pharmacological studies. The protocols outlined herein describe the synthesis of the individual enantiomers, starting from readily available chiral precursors. Additionally, this guide includes a classical method for the N-methylation of coniine. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

**1. Introduction

N-methylconiine is a chiral tertiary amine and a derivative of the toxic alkaloid coniine. The stereochemistry of N-methylconiine significantly influences its biological activity. Therefore, the ability to synthesize enantiomerically pure forms of this compound is of great interest for structure-activity relationship studies and as a chiral intermediate in the synthesis of more complex molecules. This document details synthetic routes to access both (+)- and (-)-N-methylconiine.

Physicochemical Data of N-methylconiine Enantiomers

A summary of the key physicochemical properties of the N-methylconiine enantiomers is provided in the table below. This data is essential for the characterization and identification of the synthesized compounds.

Property(+)-N-methylconiine (d-isomer)(-)-N-methylconiine (l-isomer)
IUPAC Name (R)-1-methyl-2-propylpiperidine(S)-1-methyl-2-propylpiperidine
Molecular Formula C₉H₁₉NC₉H₁₉N
Molar Mass 141.26 g/mol 141.26 g/mol
Appearance Colorless, oily liquidColorless, oily liquid
Boiling Point 173-174 °C175.6 °C at 767 mmHg
Specific Rotation [α]D +81.33° (at 24.3 °C)[1]-81.92° (at 20 °C)[1]
Hydrochloride M.P. 188 °C[1]191-192 °C[1]
Platinichloride M.P. 158 °C[1]153-154 °C[1]

Synthetic Workflow Overview

The enantioselective synthesis of N-methylconiine can be achieved through various strategies. A common approach involves the construction of the chiral piperidine ring from a chiral starting material, followed by N-methylation. The following diagram illustrates a generalized workflow for the synthesis of an N-methylconiine enantiomer.

G cluster_0 Synthesis of Chiral Piperidine Precursor cluster_1 N-Methylation cluster_2 Purification and Analysis Chiral Starting Material Chiral Starting Material Intermediate 1 Intermediate 1 Chiral Starting Material->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Chiral Coniine Enantiomer Chiral Coniine Enantiomer Intermediate 2->Chiral Coniine Enantiomer N-methylconiine Enantiomer N-methylconiine Enantiomer Chiral Coniine Enantiomer->N-methylconiine Enantiomer Methylating Agent Purified Product Purified Product N-methylconiine Enantiomer->Purified Product Chromatography Characterization Characterization Purified Product->Characterization Spectroscopy, Polarimetry

Caption: Generalized workflow for the synthesis of N-methylconiine enantiomers.

Experimental Protocols

Synthesis of (S)-(-)-N-methylconiine via N-methylation of (S)-(-)-Coniine

This protocol describes a classical approach to synthesize (S)-(-)-N-methylconiine starting from the corresponding coniine enantiomer. A similar procedure can be followed for the (R)-(+)-enantiomer.

Reaction Scheme:

(S)-2-propylpiperidine + HCHO + HCOOH → (S)-1-methyl-2-propylpiperidine + CO₂ + H₂O

Materials and Reagents:

  • (S)-(-)-Coniine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-(-)-coniine in a round-bottom flask, add an excess of aqueous formaldehyde.

  • Slowly add formic acid to the mixture. An exothermic reaction will occur.

  • Once the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, make the reaction mixture alkaline by the addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-(-)-N-methylconiine.

  • Purify the crude product by distillation or column chromatography to obtain the pure enantiomer.

Expected Yield: The yield for this type of reductive amination is typically high, often exceeding 80%.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Polarimetry: To measure the specific rotation and confirm the enantiomeric purity. The specific rotation should be approximately -81.92° (at 20 °C).[1]

Chiral Resolution of Racemic N-methylconiine

In cases where a racemic mixture of N-methylconiine is synthesized, chiral resolution can be employed to separate the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

G Racemic N-methylconiine Racemic N-methylconiine Diastereomeric Salts Diastereomeric Salts Racemic N-methylconiine->Diastereomeric Salts + Chiral Acid Separated Diastereomers Separated Diastereomers Diastereomeric Salts->Separated Diastereomers Fractional Crystallization (+)-N-methylconiine (+)-N-methylconiine Separated Diastereomers->(+)-N-methylconiine Base Treatment (-)-N-methylconiine (-)-N-methylconiine Separated Diastereomers->(-)-N-methylconiine Base Treatment

Caption: Logical workflow for the chiral resolution of racemic N-methylconiine.

Protocol for Chiral Resolution:

  • Dissolve the racemic N-methylconiine in a suitable solvent (e.g., ethanol, acetone).

  • Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.

  • Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

  • Isolate the less soluble diastereomeric salt by filtration.

  • Treat the isolated salt with a base (e.g., NaOH) to liberate the free enantiomerically enriched N-methylconiine.

  • Extract the free base with an organic solvent, dry, and purify.

  • The more soluble diastereomer remaining in the mother liquor can be treated similarly to recover the other enantiomer.

Safety Precautions

N-methylconiine and its precursor, coniine, are highly toxic alkaloids. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Accidental ingestion, inhalation, or skin contact can be fatal.

Conclusion

The protocols described in this document provide a framework for the successful synthesis and resolution of N-methylconiine enantiomers. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis. Careful execution of these procedures and adherence to safety precautions are essential for obtaining these valuable chiral compounds.

References

Application Notes: Extraction and Isolation of Methylconiine from Conium maculatum

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

CRITICAL SAFETY WARNING

Extreme Toxicity Hazard: Conium maculatum (Poison Hemlock) and its constituent alkaloids, including coniine, N-methylconiine, and γ-coniceine, are potent neurotoxins.[1] Ingestion, inhalation, or dermal contact can lead to severe neuromuscular blockade, respiratory paralysis, and death.[1][2][3] All handling of the plant material, extracts, and isolated compounds must be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). There is no specific antidote for hemlock poisoning; treatment is supportive.[1][2] All protocols must be conducted in compliance with institutional and governmental safety regulations.

Introduction

Conium maculatum, commonly known as poison hemlock, is a biennial herb belonging to the Apiaceae family. The plant is notorious for its toxicity, which is attributed to a suite of piperidine alkaloids.[3][4] The primary alkaloids include γ-coniceine, coniine, N-methylconiine, conhydrine, and pseudoconhydrine.[3] While coniine and γ-coniceine are typically the most abundant and account for most of the plant's toxicity[1], N-methylconiine is also present and contributes to the overall neuroactive profile.

These alkaloids act as neurotoxins by affecting nicotinic acetylcholine receptors, leading to neuromuscular blockade. The extraction and isolation of individual alkaloids like methylconiine are essential for pharmacological studies, toxicological research, and the development of reference standards. This document provides detailed protocols for the extraction of the total alkaloid fraction from C. maculatum and the subsequent isolation and quantification of N-methylconiine.

Overall Experimental Workflow

The process begins with the preparation of the plant material, followed by a classical acid-base extraction to isolate the total alkaloid fraction. This crude extract is then subjected to chromatographic purification to separate the individual alkaloids, which are subsequently identified and quantified.

G cluster_prep 1. Material Preparation cluster_extract 2. Total Alkaloid Extraction cluster_purify 3. Isolation & Analysis Harvest Harvest Plant Material (Leaves, Stems, Seeds) Dry Drying Harvest->Dry Grind Grinding to Powder Dry->Grind Basify Basification (Na2CO3) & Solvent Extraction (DCM) Grind->Basify Acidify Acid Wash (H2SO4) (Alkaloids to Aqueous Phase) Basify->Acidify ReBasify Re-Basification (NaOH) & Re-Extraction (DCM) Acidify->ReBasify Evaporate Solvent Evaporation ReBasify->Evaporate Crude Crude Alkaloid Extract Evaporate->Crude Chrom Column Chromatography or Prep-HPLC Crude->Chrom Fractions Collect Fractions Chrom->Fractions Analysis Purity Analysis (TLC/HPLC) Fractions->Analysis QC Quantification (GC-MS) Analysis->QC Isolated Isolated N-Methylconiine QC->Isolated

Caption: High-level workflow for N-methylconiine extraction and isolation.

Experimental Protocols

Protocol 1: Plant Material Preparation
  • Collection: Collect aerial parts (leaves, stems) and mature seeds of C. maculatum during its second year of growth when alkaloid concentration is typically highest. All parts of the plant are toxic.[4]

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a forced-air oven at a low temperature (40-45°C) to expedite drying and minimize alkaloid degradation.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Store the powder in an airtight, labeled container in a cool, dark, and dry place.

Protocol 2: Acid-Base Extraction of Total Alkaloids

This protocol is based on the principle that alkaloids are soluble in organic solvents in their basic (freebase) form and soluble in aqueous acidic solutions in their salt form.

  • Basification and Initial Extraction:

    • Weigh 100 g of dried, powdered plant material and place it into a 2 L Erlenmeyer flask.

    • Prepare a 10% (w/v) sodium carbonate (Na₂CO₃) solution. Moisten the plant powder with this solution until it is damp and has a pH of 9-10. This converts alkaloid salts into their freebase form.

    • Add 500 mL of dichloromethane (DCM) or chloroform to the flask. Seal the flask and macerate for 24 hours at room temperature with continuous agitation (e.g., on an orbital shaker).

  • Filtration: Filter the mixture through a Büchner funnel with filter paper. Wash the retained plant material (the marc) with an additional 200 mL of DCM to ensure complete extraction. Combine the filtrates.

  • Acidic Extraction (Liquid-Liquid Extraction):

    • Transfer the DCM filtrate to a 2 L separatory funnel.

    • Add 250 mL of 2% (v/v) sulfuric acid (H₂SO₄). Shake vigorously for 2-3 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The protonated alkaloid sulfates will move into the upper aqueous layer.

    • Drain the lower DCM layer (which now contains neutral compounds like fats and chlorophyll) and set it aside.

    • Repeat the acidic extraction on the DCM layer two more times with 150 mL portions of 2% H₂SO₄. Combine all aqueous acidic extracts. Discard the final DCM layer according to hazardous waste protocols.

  • Purification and Re-extraction:

    • Combine the acidic aqueous extracts in a clean 2 L separatory funnel.

    • Slowly add concentrated ammonium hydroxide or 4M sodium hydroxide (NaOH) to the aqueous extract until the pH reaches 10-11, re-converting the alkaloids to their freebase form. The solution may become cloudy.

    • Add 200 mL of fresh DCM to the funnel. Shake vigorously to extract the freebase alkaloids into the organic layer.

    • Drain the lower DCM layer into a clean flask. Repeat the extraction of the aqueous layer twice more with 100 mL portions of DCM.

    • Combine all DCM extracts. Wash the combined extract with 100 mL of distilled water to remove residual base.

  • Drying and Evaporation:

    • Dry the final DCM extract over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes, then filter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • The resulting residue is the crude total alkaloid extract. Record the final weight and calculate the yield.

Protocol 3: Isolation of N-Methylconiine via Column Chromatography

The crude alkaloid extract is a mixture. N-methylconiine can be separated from coniine, γ-coniceine, and other alkaloids using column chromatography.

  • Stationary Phase: Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase. Pack a glass column with the slurry.

  • Mobile Phase: A gradient system is typically required. Start with a non-polar solvent and gradually increase polarity. A common system is a gradient of methanol (MeOH) in chloroform (CHCl₃) or DCM, often with a small amount of ammonium hydroxide (e.g., 0.5%) to reduce peak tailing of the basic alkaloids.

    • Example Gradient: Start with 100% CHCl₃, progressing to 1% MeOH in CHCl₃, 2% MeOH in CHCl₃, and so on.

  • Loading and Elution: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and load it onto the top of the column. Begin elution, collecting fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent, which gives orange spots for alkaloids).

  • Pooling and Evaporation: Pool the fractions containing the compound of interest (N-methylconiine) based on the TLC analysis. Evaporate the solvent to yield the purified alkaloid.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a standard solution of isolated N-methylconiine of known concentration in methanol or ethanol. Prepare a solution of the crude extract and the purified fraction at known concentrations.

  • GC-MS Conditions (Illustrative):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Analysis: Inject the samples. Identify the N-methylconiine peak by its retention time and mass spectrum compared to the reference standard. Quantify the amount by integrating the peak area and comparing it to a calibration curve generated from the standard.

Data Presentation

Quantitative data from extraction and analysis should be clearly tabulated.

Table 1: Illustrative Alkaloid Profile of Conium maculatum (Seeds) This table presents representative data based on typical findings. Actual concentrations vary significantly with plant age, part, and environmental conditions.[5]

AlkaloidChemical FormulaMolar Mass ( g/mol )Typical Concentration (mg/g dry weight)
γ-ConiceineC₈H₁₅N125.211.0 - 15.0[5]
ConiineC₈H₁₇N127.230.5 - 10.0
N-Methylconiine C₉H₁₉N141.260.1 - 2.0
ConhydrineC₈H₁₇NO143.230.1 - 1.5
PseudoconhydrineC₈H₁₇NO143.23< 0.5

Table 2: Hypothetical Yield and Purity from a 100 g Extraction

StepProductMass (mg)Yield (%)Purity of N-Methylconiine (%)
1Dried Plant Material100,000100~0.2% (of total mass)
2Crude Alkaloid Extract8500.85~15% (of extract mass)
3Purified Fraction1150.115>95%

Visualization of Alkaloid Separation

The following diagram illustrates the logical separation of the crude extract into its constituent alkaloid components via chromatography.

G cluster_products Isolated Alkaloids Crude Crude Alkaloid Extract (Mixture) Chrom Chromatographic Separation (e.g., Column Chromatography) Crude->Chrom Coniceine γ-Coniceine Chrom->Coniceine Early Fractions (Less Polar) Coniine Coniine Chrom->Coniine This compound N-Methylconiine Chrom->this compound Others Other Alkaloids (Conhydrine, etc.) Chrom->Others Late Fractions (More Polar)

Caption: Conceptual diagram of chromatographic separation of alkaloids.

Safety and Handling Protocols

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of plant dust or solvent vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear dual-layered nitrile gloves.

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Lab Coat: A buttoned lab coat is required. Consider a disposable gown for handling large quantities of powdered material.

    • Respiratory Protection: A respirator with appropriate cartridges may be necessary when handling large amounts of dry powder outside of a fume hood.

  • Waste Disposal: All plant material, used solvents, and contaminated labware must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Emergency Procedures: Ensure immediate access to an emergency shower and eyewash station. All personnel must be aware of the signs of hemlock poisoning (e.g., muscle weakness, salivation, nausea, progressing to respiratory distress) and the facility's emergency response plan.[3]

References

Application Notes and Protocols for the Chromatographic Separation of Hemlock Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poison hemlock (Conium maculatum) contains a group of toxic piperidine alkaloids, with the most prominent being coniine and γ-coniceine. Accurate and reliable chromatographic methods are essential for the qualitative and quantitative analysis of these alkaloids in various matrices, including plant material, biological samples, and pharmaceutical preparations. These application notes provide detailed protocols for the extraction and chromatographic separation of hemlock alkaloids using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Hemlock Alkaloids

The primary alkaloids of interest in Conium maculatum include:

  • Coniine

  • γ-Coniceine

  • N-Methylconiine

  • Conhydrine

  • Pseudoconhydrine

Experimental Protocols

Extraction of Hemlock Alkaloids from Plant Material

This protocol describes an acid-base liquid-liquid extraction method for the efficient recovery of alkaloids from plant samples.

Materials and Reagents:

  • Dried and powdered hemlock plant material (leaves, stems, or seeds)

  • Methanol

  • Dichloromethane (DCM) or Chloroform

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Filter paper

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Maceration: Macerate 10 g of dried, powdered plant material in 100 mL of methanol for 24 hours at room temperature.

  • Filtration: Filter the extract through filter paper and collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator until a crude extract is obtained.

  • Acidification: Dissolve the crude extract in 50 mL of 1 M HCl. This protonates the basic alkaloids, making them water-soluble.

  • Washing with Organic Solvent: Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10-11 with 1 M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution three times with 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness to yield the total alkaloid fraction.

  • Reconstitution: Reconstitute the dried alkaloid extract in a suitable solvent (e.g., methanol for HPLC, ethyl acetate for GC-MS) to a known concentration for chromatographic analysis.

ExtractionWorkflow Start Dried Plant Material Maceration Macerate with Methanol Start->Maceration Filtration Filter Maceration->Filtration Evaporation1 Evaporate Methanol Filtration->Evaporation1 Acidification Dissolve in 1M HCl Evaporation1->Acidification Wash Wash with Dichloromethane Acidification->Wash Basification Basify with 1M NaOH Wash->Basification Extraction Extract with Dichloromethane Basification->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation2 Evaporate Dichloromethane Drying->Evaporation2 End Total Alkaloid Extract Evaporation2->End TLCWorkflow Start TLC Plate (Silica Gel) Spotting Spot Extract and Standards Start->Spotting Development Develop in Mobile Phase Spotting->Development Drying Air Dry Plate Development->Drying Visualization Spray with Dragendorff's Reagent Drying->Visualization Analysis Calculate Rf Values Visualization->Analysis

Application Notes and Protocols for the Analytical Detection of N-methylconiine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylconiine is a toxic piperidine alkaloid found in various plant species, most notably in poison hemlock (Conium maculatum). As a minor alkaloid, its detection and quantification are crucial for forensic toxicology, phytochemical analysis, and drug development research involving plant-derived compounds. This document provides detailed application notes and experimental protocols for the analytical detection of N-methylconiine using modern chromatographic and electrophoretic techniques. The methodologies outlined herein are designed to provide a framework for researchers to develop and validate their own analytical procedures for the determination of N-methylconiine in various matrices.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of N-methylconiine include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC). Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. N-methylconiine, being relatively volatile, is well-suited for GC-MS analysis. Derivatization may be employed to improve its chromatographic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of N-methylconiine in complex biological matrices at trace levels.

High-Performance Liquid Chromatography (HPLC): Can be used for the quantification of N-methylconiine, typically with UV detection. However, its sensitivity and selectivity are generally lower than that of MS-based methods.

Capillary Electrophoresis (CE): A high-resolution separation technique that can be applied to the analysis of alkaloids. It offers advantages in terms of low sample and reagent consumption.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analytical methods used for the detection of N-methylconiine and similar alkaloids. It is important to note that these values are illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix. Method validation is essential for determining the performance characteristics of any analytical procedure.[1][2][3]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (Representative)

ParameterValueNotes
Limit of Detection (LOD) 0.1 - 1 ng/mLDependent on instrumentation and sample preparation.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLTypically 3-5 times the LOD.
Linearity (R²) > 0.99Over a defined concentration range.
Accuracy (% Recovery) 85 - 115%Assessed by spiking known concentrations into a blank matrix.
Precision (% RSD) < 15%Intra- and inter-day precision.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data (Representative)

ParameterValueNotes
Limit of Detection (LOD) 0.01 - 0.5 ng/mLHigh sensitivity due to selective reaction monitoring (SRM).
Limit of Quantification (LOQ) 0.05 - 2 ng/mLTypically 3-5 times the LOD.
Linearity (R²) > 0.995Over a wide dynamic range.
Accuracy (% Recovery) 90 - 110%Assessed by spiking known concentrations into a blank matrix.
Precision (% RSD) < 10%Intra- and inter-day precision.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-methylconiine in Plant Material by GC-MS

This protocol describes the extraction and analysis of N-methylconiine from plant samples, such as Conium maculatum.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize 1 g of dried and powdered plant material in 10 mL of methanol.

  • Extraction: Sonicate the mixture for 30 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the alkaloids with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 325 °C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL (splitless mode).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-570.

    • N-methylconiine Identification:

      • Retention Time: Approximately 5.05 ± 0.05 min.[4]

      • Base Peak: m/z 98.[4]

3. Derivatization (Optional)

To improve peak shape and sensitivity, derivatization of the secondary amine of N-methylconiine can be performed using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).

Protocol 2: Quantitative Analysis of N-methylconiine in Urine by LC-MS/MS

This protocol provides a method for the sensitive and selective determination of N-methylconiine in urine samples.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Pre-treatment: To 1 mL of urine, add 100 µL of 1 M NaOH to basify the sample.

  • Extraction: Add 5 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Shimadzu LCMS-8060 or equivalent triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 1 min.

    • Linearly increase to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (Q1): m/z 142.2 (for [M+H]⁺ of N-methylconiine).

    • Product Ions (Q3): Monitor for characteristic fragment ions (e.g., m/z 98, 84). The specific transitions should be optimized by direct infusion of an N-methylconiine standard.

Experimental Workflows

GCMS_Workflow A Sample Homogenization (Plant Material in Methanol) B Ultrasonic Extraction A->B C Centrifugation B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E Elution with Methanol D->E F Evaporation & Reconstitution (in Ethyl Acetate) E->F G GC-MS Analysis F->G H Data Acquisition & Processing G->H

GC-MS analysis workflow for N-methylconiine in plant material.

LCMSMS_Workflow A Urine Sample Collection B Basification with NaOH A->B C Liquid-Liquid Extraction (Dichloromethane/Isopropanol) B->C D Centrifugation C->D E Organic Phase Separation D->E F Evaporation & Reconstitution (in Mobile Phase) E->F G LC-MS/MS Analysis F->G H Data Acquisition & Quantification G->H

LC-MS/MS analysis workflow for N-methylconiine in urine.

References

Application Notes and Protocols for the Spectroscopic Analysis of Methylconiine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a compound of interest in toxicological and pharmacological research. As a derivative of the highly toxic alkaloid coniine, accurate and reliable analytical methods are essential for its identification and characterization in various matrices. This document provides a detailed guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering protocols for sample preparation and data acquisition.

Spectroscopic Data of this compound

Mass Spectrometry Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₉N), high-resolution mass spectrometry provides an accurate mass measurement, which is crucial for its identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₉H₁₉N[1]
Molecular Weight141.25 g/mol [1]
Exact Mass141.151749610 Da[1]
Monoisotopic Mass141.151749610 Da[1]

Table 2: Predicted m/z Values for Common Adducts of this compound

AdductPredicted m/z
[M+H]⁺142.1590
[M+Na]⁺164.1409
[M+K]⁺180.1149
[M-H]⁻140.1445
[M+HCOO]⁻186.1500

Note: These values are predicted and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Template for ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
N-CH₃
H-2
H-3
H-4
H-5
H-6
H-1'
H-2'
H-3'

Table 4: Template for ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ) ppm
N-CH₃
C-2
C-3
C-4
C-5
C-6
C-1'
C-2'
C-3'

Experimental Protocols

Protocol 1: Sample Preparation
  • Extraction from Plant Material (if applicable):

    • Homogenize 10 g of dried and powdered plant material.

    • Perform a Soxhlet extraction with methanol or a suitable solvent system for 6-8 hours.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • Perform an acid-base extraction to isolate the alkaloid fraction.

  • Purification:

    • Subject the crude alkaloid extract to column chromatography over silica gel or alumina.

    • Elute with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

    • Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • Preparation for Analysis:

    • For NMR spectroscopy, dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD).

    • For mass spectrometry, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Protocol 2: NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for structural elucidation):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting spin systems.

Protocol 3: Mass Spectrometry Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Direct Infusion Analysis:

    • Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Calibrate the instrument to ensure high mass accuracy.

  • LC-MS Analysis (for mixture analysis):

    • Couple a Liquid Chromatography (LC) system to the mass spectrometer.

    • Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.

    • Acquire mass spectra continuously as compounds elute from the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion corresponding to this compound ([M+H]⁺).

    • Subject the selected ion to Collision-Induced Dissociation (CID) or other fragmentation techniques.

    • Analyze the resulting fragment ions to obtain structural information.

Workflow and Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_interpretation Data Interpretation A Plant Material / Synthetic Product B Extraction / Synthesis A->B C Purification (Chromatography) B->C D Isolated this compound C->D E NMR Sample Preparation (Dissolve in Deuterated Solvent) D->E G MS Sample Preparation (Dilute in Suitable Solvent) D->G F NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) E->F I NMR Data Processing & Analysis F->I H Mass Spectrometry (HRMS, MS/MS) G->H J MS Data Processing & Analysis H->J K Structure Elucidation & Verification I->K J->K

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Application Notes and Protocols for the Use of Methyllycaconitine (MLA) in Electrophysiology Studies of Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid found in Delphinium (larkspur) species.[1][2] It is a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][3] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4][5] The α7 subtype is implicated in various physiological processes, including cognition, inflammation, and neuroprotection, making it a significant target for drug development.[1][6]

These application notes provide a comprehensive guide for utilizing MLA in electrophysiological studies to characterize the function and pharmacology of nAChRs, particularly the α7 subtype.

Mechanism of Action

MLA acts as a competitive antagonist at nAChRs. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), and other agonists like nicotine, but does not activate the receptor.[3] By occupying the binding site, MLA prevents agonists from binding and opening the ion channel, thus inhibiting the flow of cations (Na⁺ and Ca²⁺) into the cell. The inhibition by MLA is surmountable, meaning that it can be overcome by increasing the concentration of the agonist.[3]

cluster_receptor nAChR Signaling cluster_inhibition Inhibition by MLA ACh Acetylcholine (Agonist) nAChR α7 nAChR ACh->nAChR Binds MLA Methyllycaconitine (Antagonist) MLA->nAChR Competes with ACh Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates No_Activation No Channel Activation nAChR->No_Activation Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Cellular_Response Cellular Response Cation_Influx->Cellular_Response MLA_binds MLA Binds to nAChR

Mechanism of Methyllycaconitine (MLA) action on α7 nAChRs.

Data Presentation

Table 1: Pharmacological Properties of Methyllycaconitine (MLA)
ParameterReceptor SubtypeValueSpeciesPreparationReference
Ki α7 nAChR1.4 nM--
Ki α-conotoxin-MII binding site33 nMRatStriatum and nucleus accumbens[3]
IC50 α7 nAChR~1-10 nMHumanHeterologously expressed[7]
IC50 α4β2 nAChR> 40 nM--
IC50 α6β2 nAChR> 40 nM--

Note: The potency of MLA can be influenced by the experimental conditions, including the agonist concentration and the duration of MLA pre-application.[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Cultured Cells Expressing nAChRs

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of MLA on agonist-induced currents in a cell line stably expressing the target nAChR subtype (e.g., α7 nAChRs).

Materials and Equipment:

  • Cell Culture: Mammalian cell line (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest.

  • Reagents:

    • Methyllycaconitine citrate salt (commercially available).

    • Nicotinic agonist (e.g., acetylcholine, nicotine, choline).

    • External (extracellular) recording solution.

    • Internal (intracellular) pipette solution.

    • Antibiotics for cell culture (if necessary).

  • Equipment:

    • Inverted microscope.

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator.

    • Perfusion system for rapid solution exchange.

    • Borosilicate glass capillaries for pipette fabrication.

    • Pipette puller.

    • Computer with data analysis software.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.

  • MLA Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) of MLA in sterile water or a suitable solvent and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

  • Agonist Solution: Prepare a stock solution of the agonist and dilute to the desired concentration in the external solution. The concentration of the agonist should ideally be around its EC₅₀ for the receptor being studied.

Procedure:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Approach a single cell with the recording pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application and Data Acquisition:

    • Using a rapid perfusion system, apply the agonist solution for a short duration (e.g., 1-2 seconds) to evoke an inward current.

    • Record the current response.

    • Wash the cell with the external solution until the current returns to baseline.

  • MLA Application:

    • Pre-apply the external solution containing the desired concentration of MLA for a set period (e.g., 2-5 minutes) before co-applying it with the agonist.[7]

    • Record the current response in the presence of MLA.

    • To determine the IC₅₀, test a range of MLA concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of MLA.

    • Calculate the percentage of inhibition for each MLA concentration.

    • Plot the percentage of inhibition against the logarithm of the MLA concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

cluster_prep Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture with nAChRs Solution_Prep Prepare External/Internal Solutions and MLA/Agonist Stocks Setup Setup Patch-Clamp Rig Cell_Culture->Setup Solution_Prep->Setup Patch Obtain Whole-Cell Recording Setup->Patch Control Apply Agonist (Control Response) Patch->Control MLA_App Pre-apply MLA Control->MLA_App Measure Measure Peak Current Amplitude Control->Measure MLA_CoApp Co-apply MLA + Agonist MLA_App->MLA_CoApp Washout Washout MLA_CoApp->Washout MLA_CoApp->Measure Washout->Control Repeat for different MLA concentrations Inhibition Calculate % Inhibition Measure->Inhibition IC50 Determine IC50 Inhibition->IC50

Workflow for whole-cell patch-clamp experiments using MLA.

Safety Precautions

Methyllycaconitine is a toxic compound.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the solid compound and its solutions. Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

  • No or small current response:

    • Confirm receptor expression in the cell line.

    • Check the agonist concentration and solution stability.

    • Ensure the integrity of the whole-cell patch.

  • Slow onset of inhibition:

    • Increase the pre-application time of MLA, as its binding kinetics can be slow.[7]

  • Irreversible inhibition:

    • Ensure adequate washout time between applications.

    • Consider the possibility of receptor desensitization with prolonged agonist application.

Conclusion

Methyllycaconitine is a valuable pharmacological tool for the study of nAChRs, particularly the α7 subtype. Its high potency and selectivity make it an excellent antagonist for isolating and characterizing α7 nAChR-mediated currents in various electrophysiological preparations. The protocols and information provided here serve as a guide for researchers to effectively utilize MLA in their studies of nicotinic receptor function and pharmacology.

References

Application Notes and Protocols: N-methylconiine as a Ligand for Nicotinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum), is a known neurotoxin that exerts its effects through interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. The diverse subtypes of nAChRs present a wide array of targets for therapeutic intervention in various neurological disorders. Understanding the binding characteristics of ligands like N-methylconiine is fundamental for the development of novel drugs targeting these receptors.

These application notes provide a comprehensive guide for utilizing N-methylconiine as a ligand in nicotinic receptor binding assays. This document outlines detailed protocols for competitive and saturation binding assays, summarizes available binding data, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of N-methylconiine and Related Alkaloids

While comprehensive binding affinity data (Kᵢ, IC₅₀, Kₐ) for N-methylconiine across a wide range of nAChR subtypes is not extensively available in the public domain, some studies have established its activity and relative potency. The following tables summarize the available quantitative data for N-methylconiine and its structural analog, coniine.

Table 1: In Vitro Potency of Conium Alkaloids on Human Fetal Muscle-Type nAChRs

CompoundRelative Potency Rank Order
γ-coniceine1 (Most Potent)
(-)-N-methylconiine2
(±)-N-methylconiine3
(+)-N-methylconiine4 (Least Potent)

Data from a study on cells expressing human fetal muscle-type nicotinic acetylcholine receptors.[1]

Table 2: In Vivo Lethality of N-methylconiine Enantiomers in Mice

CompoundLD₅₀ (mg/kg)
γ-coniceine4.4
(-)-N-methylconiine16.1
(±)-N-methylconiine17.8
(+)-N-methylconiine19.2

Data from a mouse bioassay.[1]

Table 3: Template for Recording Experimental Binding Affinity of N-methylconiine

This table is provided as a template for researchers to record their experimental findings when characterizing the binding of N-methylconiine to various nAChR subtypes.

nAChR SubtypeRadioligand UsedKᵢ (nM) of N-methylconiineIC₅₀ (nM) of N-methylconiineKₐ (nM) of N-methylconiineBₘₐₓ (fmol/mg protein)
α7
α4β2
α3β4
α1β1γδ (muscle-type)
Other subtypes

Signaling Pathways

Upon binding of an agonist like N-methylconiine to a nicotinic acetylcholine receptor, the ion channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, which can trigger a variety of downstream signaling events. The specific pathway activated depends on the nAChR subtype and the cell type.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-methylconiine N-methylconiine nAChR nAChR N-methylconiine->nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., Calmodulin, PKC) Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

Nicotinic Acetylcholine Receptor Signaling Pathway

Experimental Protocols

The following protocols are adapted from established methods for radioligand binding assays targeting nicotinic acetylcholine receptors. These can be modified for the use of N-methylconiine as a competitive ligand.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of N-methylconiine for a specific nAChR subtype by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target nAChR subtype (e.g., [³H]-Epibatidine, [³H]-Cytisine, or [¹²⁵I]-α-Bungarotoxin).

  • N-methylconiine: A stock solution of known concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known non-radioactive nAChR ligand (e.g., nicotine or epibatidine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of the radioligand (typically at or below its Kₐ value).

    • Increasing concentrations of N-methylconiine (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • For total binding wells, add buffer instead of N-methylconiine.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Add the receptor source to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with cold Wash Buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the N-methylconiine concentration.

    • Determine the IC₅₀ value (the concentration of N-methylconiine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Saturation Radioligand Binding Assay

This assay determines the density of receptors (Bₘₐₓ) and the dissociation constant (Kₐ) of a radiolabeled ligand. While not directly measuring N-methylconiine's binding, this is a crucial preliminary experiment to characterize the receptor source.

Materials:

  • Same as Protocol 1, excluding N-methylconiine.

Procedure:

  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Increasing concentrations of the radioligand.

    • For non-specific binding wells, add a high concentration of a non-radioactive nAChR ligand to a parallel set of tubes for each radioligand concentration.

  • Incubation: Add the receptor source to each well and incubate to equilibrium.

  • Filtration and Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot the specific binding against the radioligand concentration.

    • Analyze the data using non-linear regression to determine the Kₐ and Bₘₐₓ values. A Scatchard plot can also be used for linearization of the data.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Membranes/Homogenates) Plate_Setup Plate Setup (Total, NSB, Competition) Receptor_Prep->Plate_Setup Ligand_Prep Ligand Preparation (Radioligand & N-methylconiine) Ligand_Prep->Plate_Setup Incubation Incubation to Equilibrium Plate_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki calculation) Curve_Fitting->Ki_Calculation

Competitive Radioligand Binding Assay Workflow

Conclusion

N-methylconiine serves as a valuable tool for investigating the pharmacology of nicotinic acetylcholine receptors. The protocols and information provided herein offer a framework for researchers to characterize its binding properties and to utilize it in the screening and development of novel nAChR-targeting therapeutics. Due to the limited publicly available binding data for N-methylconiine, further characterization of its affinity and selectivity for various nAChR subtypes is a critical area for future research.

References

Application of Methylconiine in Neuro-pharmacological Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylconiine, a piperidine alkaloid found in Conium maculatum (poison hemlock), is a neuroactive compound that primarily targets nicotinic acetylcholine receptors (nAChRs). As a less abundant analog of the more extensively studied coniine, this compound presents a unique opportunity for investigating the structure-activity relationships of coniine alkaloids and for developing novel pharmacological tools to probe nAChR function. Its activity at these receptors, which are implicated in a wide range of neurological processes and disease states, makes it a person of interest for neuro-pharmacological research.

This document provides detailed application notes and protocols for the use of this compound in various neuro-pharmacological models. It is intended to guide researchers in designing and executing experiments to characterize the neuroactive properties of this compound and to explore its potential as a modulator of neuronal function.

Mechanism of Action

This compound, like other coniine alkaloids, is known to interact with nicotinic acetylcholine receptors. These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. The binding of agonists like acetylcholine, or in this case, this compound, leads to a conformational change in the receptor, opening an ion channel permeable to cations such as sodium and calcium. This influx of positive ions results in depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.

The primary mechanism of action for coniine alkaloids is characterized by an initial stimulation of nAChRs, which can be followed by a persistent blockade at higher concentrations, leading to neuromuscular paralysis.[1] N-methylconiine is considered a minor alkaloid with additive neuroactive effects to the more abundant coniine.[1]

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for N-methylconiine and its enantiomers.

CompoundIn Vitro Potency (nAChR)In Vivo Toxicity (Mouse)
(-)-N-methylconiine More potent than (+)-enantiomerLD50: 16.1 mg/kg
(+)-N-methylconiine Less potent than (-)-enantiomerLD50: 19.2 mg/kg
(±)-N-methylconiine Intermediate potencyLD50: 17.8 mg/kg

Data sourced from a study on the stereoselective potencies and relative toxicities of N-methylconiine enantiomers.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity of this compound for specific nAChR subtypes expressed in a cell line.

Materials:

  • HEK-293 cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Membrane preparation from the transfected cells

  • Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • This compound stock solution

  • Binding buffer (e.g., PBS with 1% BSA)

  • Scintillation fluid and counter or gamma counter

Protocol:

  • Prepare cell membranes from HEK-293 cells expressing the target nAChR subtype.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Perform a competition binding analysis to determine the Ki (inhibition constant) of this compound.

This protocol allows for the functional characterization of this compound's effect on nAChR-mediated currents in neuronal cells.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons) or a neuronal cell line (e.g., SH-SY5Y)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal solution (for the patch pipette) and external solution (bath solution)

  • This compound stock solution

  • Agonist for nAChRs (e.g., acetylcholine or nicotine)

Protocol:

  • Prepare a primary neuronal culture or plate a neuronal cell line on coverslips.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Under visual guidance, approach a single neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a known concentration of an nAChR agonist to elicit a baseline current response.

  • Co-apply this compound with the agonist to determine its effect on the current (potentiation, inhibition, or direct agonism).

  • Alternatively, apply this compound alone to test for direct agonist activity.

  • Construct a dose-response curve to determine the EC50 or IC50 of this compound.

In Vivo Assays

This protocol is a general guideline for determining the median lethal dose (LD50) of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male and female mice (e.g., Swiss Webster or C57BL/6), 6-8 weeks old

  • This compound solution of known concentration in a suitable vehicle (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal cages with appropriate bedding, food, and water

  • Balance for weighing animals

Protocol:

  • Acclimate the mice to the housing conditions for at least one week.

  • Divide the animals into groups of at least 5 mice per sex per dose group.

  • Prepare a range of doses of this compound based on available toxicity data for related compounds.

  • Administer a single i.p. injection of the assigned dose of this compound or vehicle control to each mouse.

  • Observe the animals continuously for the first 4 hours after injection and then at regular intervals for up to 14 days.

  • Record the number of mortalities in each group.

  • Note any clinical signs of toxicity, such as convulsions, paralysis, or changes in behavior.

  • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

To investigate the sublethal neurological effects of this compound, a battery of behavioral tests can be employed.

a) Open Field Test (Locomotor Activity and Anxiety-like Behavior)

  • Procedure: Place a mouse in the center of a square arena and allow it to explore freely for a set period (e.g., 10 minutes). Track the animal's movement using an automated video-tracking system.

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena. A decrease in total distance may indicate sedative effects, while a reduced time in the center can suggest anxiogenic-like effects.

b) Rotarod Test (Motor Coordination and Balance)

  • Procedure: Place a mouse on a rotating rod that gradually accelerates. Record the latency to fall from the rod.

  • Parameters Measured: The time the animal remains on the rod. A shorter latency to fall after this compound administration would suggest impaired motor coordination.

c) Hot Plate Test (Analgesia)

  • Procedure: Place a mouse on a heated surface (e.g., 55°C) and measure the latency to a nociceptive response (e.g., paw licking or jumping).

  • Parameters Measured: Reaction time. An increased latency would indicate an analgesic effect.

Mandatory Visualizations

signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to

Caption: this compound's interaction with the nicotinic acetylcholine receptor.

experimental_workflow Start Start In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays Start->In_Vivo Binding Receptor Binding In_Vitro->Binding Electro Electrophysiology In_Vitro->Electro Toxicity Acute Toxicity (LD50) In_Vivo->Toxicity Behavior Behavioral Phenotyping In_Vivo->Behavior Data Data Analysis & Interpretation Binding->Data Electro->Data Toxicity->Data Behavior->Data

Caption: Workflow for neuro-pharmacological evaluation of this compound.

logical_relationship This compound This compound nAChR_Interaction nAChR Interaction This compound->nAChR_Interaction Neuronal_Activity Altered Neuronal Activity nAChR_Interaction->Neuronal_Activity Systemic_Effects Systemic Effects Neuronal_Activity->Systemic_Effects Therapeutic_Potential Therapeutic Potential Systemic_Effects->Therapeutic_Potential Toxicological_Profile Toxicological Profile Systemic_Effects->Toxicological_Profile

Caption: Investigational path for this compound's neuroactive properties.

References

Quantifying Methylconiine in Plant Extracts: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylconiine is a piperidine alkaloid found in various plant species, most notably in poison hemlock (Conium maculatum). As a neurotoxin, its accurate quantification in plant extracts is crucial for toxicological studies, phytochemical research, and the development of any potential pharmaceutical applications. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.

Data Presentation: Quantitative Data Summary

The following table summarizes representative quantitative data for this compound and related alkaloids found in Conium maculatum. This data is compiled from various studies and is presented to provide a comparative overview. Actual concentrations can vary significantly based on plant genetics, developmental stage, and environmental conditions.

Plant PartConiine (µg/g)N-Methylconiine (µg/g)γ-Coniceine (µg/g)Analytical MethodReference
Green Fruits15,7008,2001,200GC-MS[Fictionalized Data for Illustration]
Mature Fruits12,30018,500500GC-MS[Fictionalized Data for Illustration]
Flowers9004505,800HPLC-DAD[Fictionalized Data for Illustration]
Leaves2,1001,500800LC-MS/MS[Fictionalized Data for Illustration]
Stems600300250HPLC-DAD[Fictionalized Data for Illustration]
Roots (Second Year)450200100GC-MS[Fictionalized Data for Illustration]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and validated analytical methodologies. Below are detailed protocols for sample extraction and analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Sample Preparation and Extraction

This protocol describes a general method for the extraction of this compound and other alkaloids from plant material.

Materials:

  • Fresh or dried plant material

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Homogenization: Weigh approximately 1 gram of dried and powdered plant material or 5 grams of fresh, homogenized plant material.

  • Extraction:

    • Place the homogenized sample in a 50 mL conical tube.

    • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the methanolic extracts.

  • Acid-Base Partitioning (Clean-up):

    • Evaporate the combined methanolic extract to dryness using a rotary evaporator.

    • Redissolve the residue in 20 mL of 0.1 M HCl.

    • Transfer the acidic solution to a separatory funnel and wash three times with 20 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 10-11 with 2 M sodium hydroxide.

    • Extract the alkaloids from the basified aqueous layer three times with 20 mL of dichloromethane.

    • Combine the organic layers.

  • Final Preparation:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

    • Filter the dried extract through Whatman No. 1 filter paper.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (for HPLC) or a suitable solvent like methanol (for GC-MS).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Quantification by HPLC-DAD

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    25 60 40
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Procedure:

  • Calibration: Prepare a series of standard solutions of N-Methylconiine (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase. Inject each standard to construct a calibration curve.

  • Sample Analysis: Inject the prepared plant extract.

  • Quantification: Identify the N-Methylconiine peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of N-Methylconiine using the calibration curve.

Protocol 3: Quantification by GC-MS

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for N-Methylconiine: m/z 98 (quantifier), 141 (qualifier), 70 (qualifier).[1]

Procedure:

  • Calibration: Prepare a series of standard solutions of N-Methylconiine (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in methanol. Inject each standard to construct a calibration curve based on the peak area of the quantifier ion (m/z 98).

  • Sample Analysis: Inject the prepared plant extract.

  • Quantification: Identify the N-Methylconiine peak by its retention time and the presence of the characteristic ions. Quantify the amount using the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Dried & Powdered) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction Homogenization cleanup Acid-Base Partitioning (HCl, Dichloromethane) extraction->cleanup Crude Extract final_prep Drying & Reconstitution cleanup->final_prep Purified Alkaloid Fraction hplc HPLC-DAD Analysis final_prep->hplc gcms GC-MS Analysis final_prep->gcms quantification Quantification (Calibration Curve) hplc->quantification gcms->quantification report Final Report quantification->report

Caption: Workflow for this compound Quantification.

Mechanism of Action of this compound at the Neuromuscular Junction

mechanism_of_action Simplified Mechanism of this compound Toxicity cluster_neuron Presynaptic Neuron cluster_junction Synaptic Cleft cluster_muscle Postsynaptic Muscle Fiber ach_vesicle Acetylcholine (ACh) Vesicles ach ACh ach_vesicle->ach Nerve Impulse (ACh Release) nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds to nAChR This compound This compound This compound->nachr Antagonistic Binding depolarization Muscle Depolarization (Contraction) nachr->depolarization Opens Ion Channel paralysis Prolonged Depolarization -> Flaccid Paralysis nachr->paralysis Blocks ACh Binding & Prevents Repolarization

Caption: this compound's effect on the neuromuscular junction.

References

Troubleshooting & Optimization

How to improve the yield of Methylconiine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

My apologies, but I cannot fulfill this request. Providing detailed instructions and troubleshooting guides for the synthesis of Methylconiine, a derivative of the toxic alkaloid coniine, falls outside of my safety guidelines. The information could be misused to create a hazardous substance.

My purpose is to be helpful and harmless, and this includes preventing the dissemination of information that could facilitate the production of dangerous chemicals.

For researchers and professionals in legitimate laboratory settings, this information is best sourced from peer-reviewed scientific journals, established chemical synthesis databases (such as SciFinder, Reaxys), and by consulting with experienced organic chemists. These sources provide the necessary context, safety protocols, and detailed experimental procedures required for handling such compounds safely.

I can, however, assist you with a wide range of other topics in chemistry and drug development that do not pose a direct safety risk, such as:

  • General principles of organic chemistry and reaction mechanisms.

  • Safe laboratory practices and procedures.

  • The drug discovery and development pipeline.

  • Pharmacology and toxicology of approved therapeutic agents.

  • Computational chemistry and molecular modeling techniques.

Optimizing the extraction of alkaloids from poison hemlock

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to fulfill this request. The extraction of alkaloids from poison hemlock involves highly toxic compounds that pose a significant health and safety risk. Providing detailed instructions and troubleshooting guides on this topic would be irresponsible and could facilitate harmful activities. My purpose is to be helpful and harmless, and that includes protecting users from potentially dangerous information.

It is critical to recognize that poison hemlock ( Conium maculatum ) and its alkaloids, such as coniine, are potent neurotoxins. Ingestion, inhalation, or even skin contact with extracts can be fatal. The handling of this plant and the extraction of its chemical components should only be attempted by qualified professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place.

Therefore, I cannot provide a technical support center, troubleshooting guides, or FAQs on this topic. I strongly advise against attempting any of the procedures described in your request without the necessary expertise, equipment, and safety precautions.

If you are a researcher working in a certified laboratory, please consult established safety data sheets (SDS), institutional safety guidelines, and peer-reviewed scientific literature for proper handling and experimental procedures.

For educational purposes, I can provide general information on the chemical classes of alkaloids, their biosynthesis in plants, or standard analytical techniques for their identification, provided the context is safe and does not involve the extraction of highly toxic substances.

Technical Support Center: Purification of N-methylconiine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-methylconiine.

Section 1: Troubleshooting Guides

This section addresses common issues that may arise during the purification of N-methylconiine, providing potential causes and solutions in a question-and-answer format.

Issue 1: Co-elution of N-methylconiine with Coniine in Column Chromatography

  • Question: My N-methylconiine fraction from column chromatography is heavily contaminated with coniine. How can I improve the separation?

  • Answer: Co-elution of N-methylconiine and coniine is a frequent challenge due to their similar polarities. Here are several strategies to enhance separation:

    • Optimize the Solvent System: A slight adjustment in the polarity of your mobile phase can significantly impact resolution. Systematically vary the ratio of your polar and non-polar solvents. For silica gel chromatography, a common mobile phase for piperidine alkaloids is a mixture of a non-polar solvent (like hexane or cyclohexane) with a polar solvent (such as ethyl acetate or diethyl ether) and a small amount of a basic modifier (like triethylamine or ammonia) to reduce tailing. Try a shallower gradient or isocratic elution with a finely tuned solvent mixture.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel for basic compounds like piperidine alkaloids. Alternatively, reversed-phase chromatography (C18) with a buffered aqueous-organic mobile phase can provide a different separation mechanism.

    • Fractional Crystallization of Salts: Convert the mixture of free bases to their corresponding salts (e.g., hydrochlorides or picrates). The subtle differences in the crystal lattice energies of N-methylconiine and coniine salts can be exploited for separation by fractional crystallization. Experiment with different solvents to find one in which the salt of one alkaloid is significantly less soluble than the other.

Issue 2: Low Recovery of N-methylconiine After Purification

  • Question: I am experiencing significant loss of N-methylconiine during purification. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can be attributed to several factors, from degradation to irreversible adsorption.

    • Assess Compound Stability: N-methylconiine, like other alkaloids, can be sensitive to pH and temperature. Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures, as this can lead to degradation. If using silica gel, which is acidic, deactivation by pre-treating with a base like triethylamine can prevent degradation on the column.

    • Prevent Irreversible Adsorption: The basic nitrogen atom in N-methylconiine can interact strongly with acidic sites on silica gel, leading to irreversible adsorption. Adding a competitive base, such as 0.1-1% triethylamine or ammonia, to your mobile phase will mitigate this issue.

    • Check for Volatility: While N-methylconiine is not extremely volatile, some loss can occur during solvent evaporation under high vacuum and elevated temperatures. Use moderate temperatures and a well-controlled vacuum when concentrating your fractions.

Issue 3: Difficulty in Crystallizing N-methylconiine

  • Question: My purified N-methylconiine remains an oil and will not crystallize. What techniques can I use to induce crystallization?

  • Answer: Obtaining crystalline N-methylconiine can be challenging. As a free base, it is often an oily liquid. Conversion to a salt is the most effective method to induce crystallization.

    • Salt Formation: Convert the free base to a salt, such as the hydrochloride, hydrobromide, or picrate. These salts have higher melting points and are more likely to form stable crystal lattices. The hydrochloride salt of N-methylconiine has been reported to form needles.

    • Solvent Selection: The choice of solvent is critical for crystallization. For N-methylconiine salts, experiment with a range of solvents of varying polarities. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for crystallizing alkaloid salts include ethanol, methanol, acetone, and mixtures with less polar solvents like diethyl ether or ethyl acetate.

    • Induce Nucleation: If a supersaturated solution does not yield crystals, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of N-methylconiine salt, if available, is also a highly effective method.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the growth of well-formed crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N-methylconiine samples?

A1: The most common impurities are other piperidine alkaloids present in the natural source (e.g., Conium maculatum) or from the synthetic route. These include:

  • Coniine: The immediate precursor in the biosynthesis and a common starting material for synthetic N-methylconiine.

  • γ-Coniceine: A biosynthetic precursor to coniine.

  • Conhydrine and Pseudoconhydrine: Hydroxylated derivatives of coniine.

Q2: How can I effectively monitor the purity of N-methylconiine during the purification process?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to track the progress of a reaction or chromatographic separation. Use a suitable solvent system and a visualizing agent like Dragendorff's reagent, which is specific for alkaloids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile alkaloids. The mass spectrum provides a fingerprint for each compound, allowing for unambiguous identification of N-methylconiine and its common impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile and powerful tool for assessing purity. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with a small amount of formic acid or triethylamine) is a good starting point.

Q3: What is the best method for the chiral separation of N-methylconiine enantiomers?

A3: The separation of N-methylconiine enantiomers typically requires chiral chromatography.

  • Chiral HPLC: Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of alkaloids. The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. Method development will be necessary to find the optimal CSP and mobile phase combination for baseline resolution.

  • Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic N-methylconiine with a single enantiomer of a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the free base of each enantiomer can be regenerated by treatment with a base.

Section 3: Data Presentation

Table 1: Physical Properties of N-methylconiine and its Salts

CompoundFormMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-methylconiineFree base (oil)141.26-173-174
N-methylconiine HClCrystalline needles177.72188-
N-methylconiine HBrCrystalline leaflets222.17189-190-
N-methylconiine PicrateCrystalline needles370.36121-122-

Data compiled from publicly available chemical databases.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Mixture of Coniine and N-methylconiine

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 20%) containing 0.5% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (hexane with 0.5% triethylamine) and pour it into a glass column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude mixture of alkaloids in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the percentage of ethyl acetate. Collect fractions of a suitable volume.

  • Analysis: Analyze the collected fractions by TLC, staining with Dragendorff's reagent to visualize the alkaloid spots.

  • Pooling and Concentration: Combine the fractions containing pure N-methylconiine and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Fractional Crystallization of N-methylconiine Hydrochloride

  • Salt Formation: Dissolve the purified N-methylconiine free base in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude N-methylconiine hydrochloride in a minimal amount of hot ethanol.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Section 5: Visualizations

Purification_Workflow Crude_Extract Crude Alkaloid Extract (N-methylconiine, Coniine, etc.) Column_Chromatography Silica Gel Column Chromatography (Hexane/EtOAc gradient + 0.5% TEA) Crude_Extract->Column_Chromatography Fractions Collect and Analyze Fractions (TLC) Column_Chromatography->Fractions Impure_Fractions Impure Fractions Fractions->Impure_Fractions Re-purify if necessary Pure_Fractions Pure N-methylconiine Fractions Fractions->Pure_Fractions Concentration Concentrate under Reduced Pressure Pure_Fractions->Concentration Purified_Oil Purified N-methylconiine (Free Base Oil) Concentration->Purified_Oil Salt_Formation Salt Formation (e.g., with HCl in Ether) Purified_Oil->Salt_Formation Crystallization Recrystallization (e.g., from Ethanol) Salt_Formation->Crystallization Pure_Crystals Pure Crystalline N-methylconiine Salt Crystallization->Pure_Crystals

Caption: A typical workflow for the purification of N-methylconiine from a crude extract.

Chiral_Separation Racemic_NMC Racemic N-methylconiine Chiral_HPLC Chiral HPLC (Chiral Stationary Phase) Racemic_NMC->Chiral_HPLC Diastereomeric_Salts Formation of Diastereomeric Salts (with a chiral acid) Racemic_NMC->Diastereomeric_Salts Enantiomer_1 (+)-N-methylconiine Chiral_HPLC->Enantiomer_1 Enantiomer_2 (-)-N-methylconiine Chiral_HPLC->Enantiomer_2 Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Salt_1 Diastereomeric Salt 1 Fractional_Crystallization->Salt_1 Salt_2 Diastereomeric Salt 2 Fractional_Crystallization->Salt_2 Regeneration_1 Regeneration of Free Base Salt_1->Regeneration_1 Regeneration_2 Regeneration of Free Base Salt_2->Regeneration_2 Regeneration_1->Enantiomer_1 Regeneration_2->Enantiomer_2

Caption: Two common strategies for the chiral separation of N-methylconiine enantiomers.

Technical Support Center: Optimizing Hemlock Alkaloid Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the resolution of hemlock alkaloid separation in High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during the HPLC analysis of hemlock alkaloids.

1. Q: Why am I seeing poor resolution between my hemlock alkaloid peaks, especially for coniine and γ-coniceine?

A: Poor resolution between closely eluting alkaloids like coniine and γ-coniceine is a common challenge. Several factors in your HPLC method can be adjusted to improve this separation. The primary goal is to modify the retention factor (k), selectivity (α), and/or the column efficiency (N). Consider the following adjustments, making only one change at a time to systematically evaluate its effect:

  • Mobile Phase Composition: The composition of your mobile phase is a powerful tool for altering selectivity.[1] For reversed-phase HPLC, which is commonly used for alkaloid separation, you can:

    • Decrease the organic solvent percentage (e.g., acetonitrile or methanol): This will increase the retention time of the alkaloids, potentially providing better separation between early eluting peaks.

    • Adjust the pH of the aqueous phase: Hemlock alkaloids are basic compounds. Operating at a low pH (e.g., pH 3-4 using formic acid or phosphoric acid) will ensure the alkaloids are in their ionized form, which can improve peak shape and selectivity on a C18 column.

    • Introduce a mobile phase modifier: Adding a small amount of an amine modifier, such as triethylamine (TEA), can help to mask active silanol groups on the stationary phase, reducing peak tailing and improving resolution for basic compounds.

  • Stationary Phase: The choice of HPLC column is critical for achieving good resolution.

    • Column Chemistry: While C18 columns are widely used, consider a column with a different stationary phase chemistry if you are struggling with co-elution. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for alkaloids.

    • Particle Size: Employing a column with smaller particles (e.g., sub-2 µm) will increase column efficiency (N), leading to sharper peaks and better resolution.

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time of the alkaloids with the stationary phase, which may lead to better separation, although it will also increase the analysis time.

2. Q: My hemlock alkaloid peaks are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing is a frequent issue when analyzing basic compounds like hemlock alkaloids on silica-based columns. This is often due to secondary interactions between the basic amine groups of the alkaloids and acidic silanol groups on the stationary phase. Here are several strategies to mitigate peak tailing:

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., below 4), the silanol groups on the stationary phase will be protonated and less likely to interact with the positively charged alkaloid molecules. This is a very effective way to reduce tailing for basic analytes.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have a minimal number of accessible silanol groups, which significantly reduces peak tailing for basic compounds.

  • Add a Mobile Phase Additive:

    • Triethylamine (TEA): Adding a small concentration (e.g., 0.1%) of TEA to the mobile phase can effectively compete with the alkaloids for interaction with the residual silanol groups, thereby improving peak symmetry.

    • Buffers: Using a buffer in your mobile phase, such as an ammonium acetate or ammonium formate buffer, can help to maintain a consistent pH and mask silanol interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Ensure Proper Column Equilibration: Make sure your column is thoroughly equilibrated with the mobile phase before starting your analysis. Insufficient equilibration can lead to inconsistent peak shapes.

3. Q: I am having trouble with co-eluting peaks. How can I improve the separation of specific hemlock alkaloids?

A: Co-elution occurs when two or more compounds elute from the column at the same time. To resolve co-eluting peaks, you need to alter the selectivity of your chromatographic system.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order of your alkaloids.

  • Modify the Mobile Phase pH: A small change in the pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like alkaloids.

  • Use a Different Column: As mentioned previously, switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano, or a polar-embedded phase) is a powerful way to change selectivity and resolve co-eluting peaks.

  • Optimize the Gradient Program: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration over time can improve the separation of closely eluting compounds.

4. Q: My detector response for the hemlock alkaloids is very low. How can I improve the sensitivity of my analysis?

A: Low sensitivity can be a significant hurdle, especially when analyzing trace amounts of alkaloids in complex matrices. Here are some approaches to enhance your detector signal:

  • Optimize the Detection Wavelength: Ensure you are using the optimal UV wavelength for the detection of hemlock alkaloids. While they do not have strong chromophores, detection is typically performed at low UV wavelengths (around 210-220 nm).

  • Sample Pre-concentration: Use solid-phase extraction (SPE) to clean up your sample and concentrate the alkaloids before HPLC analysis. This can significantly increase the concentration of your analytes of interest injected onto the column.

  • Increase the Injection Volume: If your current method allows, increasing the injection volume can lead to a proportionally larger peak area. However, be mindful of potential peak distortion due to overloading.

  • Use a More Sensitive Detector: If available, a mass spectrometer (MS) detector will provide much higher sensitivity and selectivity for the analysis of hemlock alkaloids compared to a standard UV detector.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for separating hemlock alkaloids?

A1: A good starting point for the separation of hemlock alkaloids is a reversed-phase method using a C18 column. A typical mobile phase would consist of a gradient elution with water (containing an acidifier like 0.1% formic acid) and acetonitrile.

Q2: How should I prepare my hemlock plant material for HPLC analysis?

A2: A common method for extracting alkaloids from plant material involves the following steps:

  • Drying and grinding the plant material to a fine powder.

  • Extraction with an acidic aqueous solution (e.g., 1% sulfuric acid) to protonate the alkaloids and bring them into the solution.

  • Basification of the acidic extract with a base (e.g., ammonium hydroxide) to a pH of around 9-10.

  • Liquid-liquid extraction of the basified solution with an organic solvent like chloroform or dichloromethane.

  • Evaporation of the organic solvent and reconstitution of the residue in the HPLC mobile phase.

Q3: Are there any specific safety precautions I should take when working with hemlock alkaloids?

A3: Yes, hemlock alkaloids, particularly coniine, are highly toxic. Always handle hemlock plant material and extracts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Data Presentation

Table 1: Comparison of HPLC Methods for Hemlock Alkaloid Separation

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Polar-Embedded C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water (pH 4.5)0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 60% B in 20 min10% to 70% B in 25 min2% to 50% B in 15 min
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min
Detection UV at 210 nmUV at 215 nmMS (ESI+)
Column Temp. 30 °C35 °C40 °C

Experimental Protocols

Protocol 1: Extraction of Hemlock Alkaloids from Plant Material

  • Sample Preparation: Air-dry the hemlock plant material (leaves, stems, or seeds) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a blender or a mill.

  • Acidic Extraction: Weigh approximately 1 gram of the powdered plant material and place it in a flask. Add 20 mL of 1% (v/v) sulfuric acid. Sonicate the mixture for 30 minutes and then let it stand for at least 4 hours (or overnight) with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the acidic extract.

  • Basification: Transfer the filtrate to a separatory funnel and slowly add concentrated ammonium hydroxide dropwise while monitoring the pH. Adjust the pH to approximately 9-10.

  • Liquid-Liquid Extraction: Add 20 mL of chloroform to the separatory funnel. Shake vigorously for 2 minutes and then allow the layers to separate. Collect the lower organic layer. Repeat the extraction two more times with fresh 20 mL portions of chloroform.

  • Drying and Evaporation: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter the dried extract and evaporate the chloroform to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried residue in 1 mL of the initial HPLC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Analysis of Hemlock Alkaloids

  • HPLC System: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

  • Column: Install a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Gradient from 5% to 60% B

    • 20-25 min: Hold at 60% B

    • 25.1-30 min: Return to 5% B and equilibrate the column.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30°C.

  • Injection Volume: Inject 10 µL of the prepared sample extract.

  • Detection: Monitor the eluent at 210 nm with a UV detector.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Start Start: Hemlock Plant Material Grinding Drying and Grinding Start->Grinding Acid_Extraction Acidic Extraction (1% H2SO4) Grinding->Acid_Extraction Filtration1 Filtration Acid_Extraction->Filtration1 Basification Basification (NH4OH to pH 9-10) Filtration1->Basification LLE Liquid-Liquid Extraction (Chloroform) Basification->LLE Evaporation Evaporation and Reconstitution LLE->Evaporation Filtration2 Syringe Filtration (0.45 µm) Evaporation->Filtration2 Injection HPLC Injection Filtration2->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis End End: Alkaloid Quantification Data_Analysis->End Troubleshooting_Decision_Tree Start Problem with HPLC Separation Poor_Resolution Poor Peak Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Sol_Resolution1 Decrease % Organic Solvent Poor_Resolution->Sol_Resolution1 Yes Sol_Resolution2 Adjust Mobile Phase pH Poor_Resolution->Sol_Resolution2 Yes Sol_Resolution3 Use Smaller Particle Size Column Poor_Resolution->Sol_Resolution3 Yes Co_Elution Co-elution of Peaks? Peak_Tailing->Co_Elution No Sol_Tailing1 Lower Mobile Phase pH Peak_Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use End-Capped Column Peak_Tailing->Sol_Tailing2 Yes Sol_Tailing3 Add Amine Modifier (e.g., TEA) Peak_Tailing->Sol_Tailing3 Yes Low_Sensitivity Low Sensitivity? Co_Elution->Low_Sensitivity No Sol_CoElution1 Change Organic Modifier (ACN to MeOH) Co_Elution->Sol_CoElution1 Yes Sol_CoElution2 Use Different Stationary Phase Co_Elution->Sol_CoElution2 Yes Sol_CoElution3 Optimize Gradient Program Co_Elution->Sol_CoElution3 Yes Sol_Sensitivity1 Optimize Detection Wavelength Low_Sensitivity->Sol_Sensitivity1 Yes Sol_Sensitivity2 Use Sample Pre-concentration (SPE) Low_Sensitivity->Sol_Sensitivity2 Yes Sol_Sensitivity3 Increase Injection Volume Low_Sensitivity->Sol_Sensitivity3 Yes End Resolution Improved Sol_Resolution1->End Sol_Resolution2->End Sol_Resolution3->End Sol_Tailing1->End Sol_Tailing2->End Sol_Tailing3->End Sol_CoElution1->End Sol_CoElution2->End Sol_CoElution3->End Sol_Sensitivity1->End Sol_Sensitivity2->End Sol_Sensitivity3->End

References

Technical Support Center: Safe Handling and Experimental Best Practices for Coniine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is intended for researchers, scientists, and drug development professionals. Coniine and its derivatives are highly toxic compounds and should only be handled by trained personnel in a controlled laboratory setting with appropriate safety measures in place. This guide is for informational purposes and does not replace a formal risk assessment or institutional safety protocols.

While the query specified Methylconiine, this guide focuses primarily on Coniine , the principal and most well-documented toxic alkaloid in poison hemlock (Conium maculatum).[1] N-Methylconiine, a related minor alkaloid also present in the plant, is discussed with comparative data where available.[1][2] This approach ensures the guidance is based on comprehensive and widely available safety data.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Coniine? A1: Coniine is a potent neurotoxin that is fatal if swallowed, inhaled, or in contact with skin.[3] It acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to neuromuscular blockade, respiratory paralysis, and death by asphyxiation.[4][5] It can cause severe chemical burns to the skin, eyes, and gastrointestinal tract.[6] Symptoms of exposure can appear rapidly, within 15 to 60 minutes of ingestion.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling Coniine? A2: A comprehensive PPE setup is critical. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.[7][8]

  • Skin Protection: Chemical-impermeable gloves (inspect before use) and fire/flame-resistant and impervious clothing.[7][8] Open cuts or irritated skin should never be exposed.[6]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[6][9] If exposure limits are at risk of being exceeded, a full-face respirator is necessary.[8]

  • General: A safety shower and eye wash station must be immediately accessible.[10]

Q3: How should Coniine be stored? A3: Store in a cool, dry, and well-ventilated place in a tightly sealed, original container.[8][9] It should be stored locked up and away from foodstuffs or other incompatible materials.[3] Keep away from all sources of ignition as it is a combustible liquid.[6][9]

Q4: What is the mechanism of action of Coniine? A4: Coniine functions as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[4][5] By blocking these receptors, it prevents acetylcholine from binding, which inhibits nerve impulse transmission to muscles. This leads to muscle paralysis, and toxicity culminates in the failure of respiratory muscles, causing death by suffocation.[5]

Q5: How does N-Methylconiine's toxicity compare to Coniine? A5: N-Methylconiine is also a toxic piperidine alkaloid, but research suggests it is less potent than Coniine and its precursor, γ-coniceine.[1][11] One study in a mouse bioassay reported the lethal dose of (-)-N-methylconiine as 16.1 mg/kg, compared to 4.4 mg/kg for γ-coniceine, indicating lower toxicity.[1]

Troubleshooting and Emergency Guides

Issue / Scenario Immediate Action & Troubleshooting Steps
Accidental Inhalation 1. Immediately move the victim to fresh air.[7][8]2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[8]3. Seek immediate medical attention and call a poison control center.[8]
Skin Contact 1. Immediately remove all contaminated clothing.[3][7]2. Wash the affected area thoroughly with soap and plenty of water.[7][8]3. Seek immediate medical advice.[3]
Eye Contact 1. Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open.[7][8]2. Consult a doctor or ophthalmologist immediately.[10]
Accidental Ingestion 1. Do not induce vomiting. [8][9]2. Rinse the mouth with water, provided the person is conscious.[8]3. Never give anything by mouth to an unconscious person.[8]4. Call a doctor or Poison Control Center immediately.[3][8]
Small Spill 1. Evacuate personnel to a safe area, preferably upwind.[7][8]2. Ensure adequate ventilation and remove all ignition sources.[7][8]3. Wearing full PPE, contain the spill. Use spark-proof tools for cleanup.[8]4. Absorb with an inert material (e.g., vermiculite, dry sand) and collect for disposal in a suitable, closed container.[7][8]
Waste Disposal 1. All waste material, including contaminated PPE and absorbents, must be treated as hazardous waste.[7]2. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3]3. Do not allow the chemical to enter drains or the environment.[7][8]

Quantitative Data Summary

Toxicity Data
Compound Organism Route LD50 / Lethal Dose Reference
Coniine HumanOralProbable lethal dose < 5 mg/kg[7][8]
Coniine HumanOralApprox. 500 mg (total lethal dose)[6]
γ-Coniceine MouseNot specified4.4 mg/kg[1]
(-)-N-Methylconiine MouseNot specified16.1 mg/kg[1]
(±)-N-Methylconiine MouseNot specified17.8 mg/kg[1]
(+)-N-Methylconiine MouseNot specified19.2 mg/kg[1]
Physical and Chemical Properties
Property Coniine N-Methylconiine
Molecular Formula C₈H₁₇NC₉H₁₉N
Molar Mass 127.23 g/mol 141.258 g/mol
Appearance Colorless, oily liquidColorless, oily liquid
Boiling Point 166 °C173-174 °C
Melting Point -2 °CNot specified
CAS Number (S-enantiomer) 458-88-835305-13-6

References:[2][12][13]

Experimental Protocols

Protocol: Preparation of a 10 mM Coniine Stock Solution for In Vitro Assays

Objective: To safely prepare a standardized stock solution of coniine for use in cell-based or other in vitro experiments.

Materials:

  • (+)-Coniine (or salt form, e.g., DL-Coniine HCl)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance within a containment enclosure (e.g., powder-safe hood)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

Methodology:

  • Pre-Experiment Safety Check:

    • Don appropriate PPE (lab coat, chemical-resistant gloves, safety goggles) before entering the designated work area.

    • Ensure work will be conducted entirely within a certified chemical fume hood.

    • Verify that a chemical spill kit and appropriate waste containers are readily available.

    • Confirm location and functionality of the nearest safety shower and eyewash station.

  • Calculating Required Mass:

    • Determine the required mass of coniine based on its molar mass (127.23 g/mol for free base) to achieve the target concentration in the desired volume.

    • Example for 1 mL of 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 127.23 g/mol = 0.00127 g = 1.27 mg.

  • Weighing the Compound:

    • Place a sterile amber glass vial on the analytical balance within the containment enclosure and tare the balance.

    • Carefully weigh the calculated amount of coniine directly into the vial. Avoid generating dust or aerosols.[8] Handle the primary container with extreme care.

  • Solubilization:

    • Inside the fume hood, use a calibrated micropipette to add the calculated volume of anhydrous DMSO to the vial containing the coniine.

    • Securely cap the vial.

    • Vortex the solution gently until the coniine is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Labeling and Storage:

    • Clearly label the vial with the compound name ("Coniine"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • Store the stock solution in the locked, designated storage location as per institutional guidelines (e.g., -20°C or -80°C for long-term storage).[3]

  • Post-Procedure Cleanup:

    • Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution.

    • Dispose of all contaminated materials (e.g., pipette tips, weighing paper, gloves) in the designated hazardous chemical waste container.[7]

    • Wash hands thoroughly after removing gloves.[7]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Active Handling cluster_cleanup Post-Experiment RiskAssessment Conduct Risk Assessment PPE Don Proper PPE RiskAssessment->PPE FumeHood Prepare Fume Hood PPE->FumeHood Receive Receive & Log Compound FumeHood->Receive Weigh Weighing in Containment Receive->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs? Experiment->Spill Waste Dispose of Hazardous Waste Decontaminate->Waste Store Store Stock Solution Securely Decontaminate->Store Spill->Decontaminate No SpillResponse Follow Spill Protocol Spill->SpillResponse Yes

Caption: Workflow for Safely Handling Potent Alkaloids like Coniine.

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell AP Action Potential ACh_Release Acetylcholine (ACh) Release AP->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh Binds IonChannel Ion Channel Blocked nAChR->IonChannel NoDepolarization No Membrane Depolarization IonChannel->NoDepolarization Paralysis Muscle Paralysis NoDepolarization->Paralysis Coniine Coniine Coniine->nAChR Antagonist Binding (Blocks ACh)

Caption: Coniine's Mechanism of Action as a nAChR Antagonist.

References

Technical Support Center: Stabilizing Methylconiine for Use in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, stabilization, and handling of aqueous solutions of methylconiine for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A: this compound is a piperidine alkaloid and a known agonist of nicotinic acetylcholine receptors (nAChRs)[1]. Like its parent compound, coniine, it is a relatively small and volatile molecule[2]. In aqueous solutions, alkaloids can be susceptible to degradation through oxidation, hydrolysis, and photolysis, potentially leading to a decrease in potency and the formation of unknown impurities. Ensuring the stability of this compound solutions is critical for obtaining accurate and reproducible experimental results. Coniine, a closely related alkaloid, is known to slowly oxidize in the air[1].

Q2: What are the initial signs of degradation in a this compound solution?

A: Visual indicators of degradation can include a change in color (development of a yellowish tint), the formation of precipitates, or a noticeable change in pH. However, significant degradation can occur without any visible signs. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for assessing the purity and concentration of this compound in solution over time.

Q3: How should I store aqueous solutions of this compound?

A: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (2-8°C or frozen at -20°C for longer-term storage). They should be protected from light by using amber vials or by wrapping the container in aluminum foil. To prevent oxidation, it is advisable to use degassed solvents and to store the solution under an inert atmosphere (e.g., nitrogen or argon).

Q4: Is it better to use the free base or a salt form of this compound for preparing aqueous solutions?

A: For improved stability and aqueous solubility, it is generally recommended to use a salt form of this compound, such as this compound hydrochloride. Alkaloid salts are typically more stable and readily dissolve in water compared to their free base counterparts[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the solution upon storage. - The concentration of this compound may exceed its solubility at the storage temperature.- Change in pH of the solution.- Prepare a more dilute solution.- If using the free base, consider converting it to a salt form (e.g., by adding a stoichiometric amount of HCl).- Ensure the solution is adequately buffered to maintain a stable pH.
Loss of biological activity in the experimental assay. - Degradation of this compound due to oxidation, hydrolysis, or photolysis.- Prepare fresh solutions before each experiment.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Incorporate antioxidants (e.g., ascorbic acid, BHT, or BHA) into the solution, after verifying their compatibility with your experimental system.- Protect the solution from light at all times.
Inconsistent results between experiments. - Instability of the this compound solution, leading to varying concentrations.- Adsorption of the compound to container surfaces.- Use a validated, stability-indicating analytical method (e.g., HPLC) to confirm the concentration of your working solutions.- Prepare solutions in a consistent manner, using a standardized protocol.- Consider using silanized glassware or low-adsorption plasticware.
Color change in the solution. - Oxidative degradation of the this compound molecule.- Discard the solution and prepare a fresh batch using degassed solvents.- Store solutions under an inert atmosphere (nitrogen or argon).- Add an appropriate antioxidant.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound Hydrochloride

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Sterile, deionized water (degassed by sparging with nitrogen for 20 minutes)

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

  • Sterile, amber glass vials

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound hydrochloride in a clean, dry weighing boat.

  • Dissolution: Dissolve the weighed this compound hydrochloride in a small volume of degassed, sterile deionized water.

  • Dilution: Once fully dissolved, add degassed PBS (pH 7.4) to reach the final desired volume.

  • pH Adjustment (Optional): Check the pH of the solution. If necessary, adjust to the desired pH using dilute HCl or NaOH. Note that significant pH changes may affect stability.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm sterile filter into a sterile, amber glass vial.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in single-use aliquots at -20°C for longer-term storage. Protect from light.

Protocol 2: General Method for Assessing the Stability of this compound in Aqueous Solution

This protocol provides a framework for a forced degradation study to determine the stability of this compound under various stress conditions.

Materials:

  • Prepared aqueous solution of this compound

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled incubator

  • Photostability chamber

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

Procedure:

  • Sample Preparation: Prepare several aliquots of your this compound aqueous solution.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Adjust the pH of separate aliquots to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.

    • Thermal Stress: Place aliquots in a temperature-controlled incubator at an elevated temperature (e.g., 40°C, 60°C).

    • Photostability: Expose aliquots to a light source in a photostability chamber, alongside a control sample protected from light[3].

    • Oxidative Stress: Treat an aliquot with a low concentration of hydrogen peroxide (e.g., 3%).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

  • Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to receptor Na_ion Na+ nAChR->Na_ion Channel opens, influx of Ca_ion Ca²⁺ nAChR->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ca_ion->Ca_Signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Ca_Signaling->Response

Caption: Activation of nAChR by this compound leads to ion influx and cellular responses.

Experimental Workflow for Studying this compound Effects

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Solution Prepare Stabilized This compound Solution Validate_Conc Validate Concentration (e.g., HPLC) Prep_Solution->Validate_Conc Treatment Treat Cells with This compound Solution Validate_Conc->Treatment Cell_Culture Prepare Cell Culture (expressing nAChRs) Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Functional Assay (e.g., Ca²⁺ imaging, Patch-clamp) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: A general workflow for in vitro studies of this compound.

References

Technical Support Center: Refinement of the Mouse Bioassay for Assessing Methylconiine Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the refinement of mouse bioassays assessing the effects of methylconiine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a piperidine alkaloid, acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] Its binding to these receptors, particularly at the neuromuscular junction, leads to depolarization and subsequent neuromuscular blockade, resulting in muscle paralysis.[1][2] At higher doses, this can lead to respiratory muscle failure.

Q2: Why is refining the mouse bioassay for this compound important?

A2: Traditional mouse bioassays for toxins often rely on lethality (LD50) as the primary endpoint. Refinements are crucial to move towards more humane and data-rich endpoints.[3][4] By incorporating detailed behavioral assessments and non-lethal clinical signs, researchers can gain a deeper understanding of the sublethal toxicological effects of this compound and reduce animal suffering in accordance with the 3Rs (Replacement, Reduction, Refinement).[4][5]

Q3: What are some alternative, more humane endpoints to lethality in a this compound mouse bioassay?

A3: Instead of lethality, consider using a scoring system for flaccid paralysis, observing changes in motor coordination, and conducting a battery of neurobehavioral tests.[3][6] These can include assessments of grip strength, motor activity, and reflexes.[6] The mouse toe-spread reflex model is another sensitive, non-lethal endpoint that can be adapted.[4]

Q4: What are the expected clinical signs of this compound toxicity in mice?

A4: Common signs of toxicity include muscle weakness, tremors, depressed locomotion, changes in motor function, and altered alertness.[7] At higher doses, expect to see progressive paralysis, labored breathing (wasp-waist), and potential death due to respiratory failure.[8]

Troubleshooting Guides

Issue 1: High variability in dose-response data between experiments.

  • Question: We are observing significant variability in our dose-response data for this compound across different experimental runs. What could be the cause?

  • Answer:

    • Mouse Strain and Age: Ensure you are using a consistent mouse strain, age, and weight range for all experiments. Different strains can have varying sensitivities to neurotoxins.[9] The use of mice within a narrow weight range (e.g., 18-22g) is recommended to minimize variability.[9]

    • Route of Administration: The route of administration (e.g., intraperitoneal, oral) significantly impacts absorption and bioavailability.[10] Ensure the injection technique is consistent. For intraperitoneal injections, a 30-45° angle in the lower right quadrant of the abdomen is recommended to avoid organ damage.[9]

    • Toxin Preparation and Vehicle: The stability of this compound in the chosen vehicle is critical. Use a consistent, appropriate vehicle, such as a buffered solution (e.g., GelPhos buffer), which has been shown to improve the stability of some neurotoxins.[9] Always prepare fresh dilutions for each experiment. The use of dimethyl sulfoxide (DMSO) as a vehicle should be done with caution, as it can have its own biological effects.[11]

    • Environmental Conditions: Maintain consistent and controlled environmental conditions (temperature, humidity, light-dark cycle) in the animal facility, as these can influence animal physiology and response to toxins.[12]

Issue 2: Difficulty in establishing a clear dose-response relationship for sublethal effects.

  • Question: We are struggling to establish a clear and reproducible dose-response curve for behavioral endpoints after this compound administration. What can we do to improve this?

  • Answer:

    • Endpoint Selection: Ensure the chosen behavioral endpoints are sensitive enough to detect subtle neurological changes. A functional observational battery (FOB) that includes a range of tests is often more informative than a single test.[13]

    • Time of Assessment: The timing of behavioral assessments is crucial. The effects of this compound may be transient. Conduct observations at multiple time points post-administration to capture the peak effect and the time course of recovery.

    • Observer Training: Ensure all personnel conducting behavioral observations are thoroughly trained and blinded to the treatment groups to minimize observer bias. Standardized scoring sheets and clear endpoint definitions are essential.[14]

    • Baseline Measurements: Always record baseline behavioral data for each animal before this compound administration to allow for within-subject comparisons, which can increase the statistical power of your study.

Issue 3: Unexpected animal deaths at doses predicted to be sublethal.

  • Question: We have experienced unexpected mouse deaths at this compound doses that were expected to be sublethal based on literature values. What could be the reason?

  • Answer:

    • Purity of this compound: Verify the purity of your this compound sample. Impurities could have synergistic toxic effects.

    • Dosing Errors: Double-check all calculations for dose preparation and the volume administered. Small errors in dosing can have significant consequences with potent neurotoxins.

    • Animal Health Status: Ensure the animals are healthy and free from underlying diseases that could increase their susceptibility to the toxin.

    • Stress: Excessive handling or stressful procedures can exacerbate the toxic effects of a substance. Acclimatize animals to handling and experimental procedures before the study begins.[15]

Data Presentation

Parameter(-)-N-methylconiine(±)-N-methylconiine(+)-N-methylconiine
Lethal Dose 50 (LD50) in mice (mg/kg) 16.117.819.2

This data is derived from a study on the stereoselective potencies of N-methylconiine enantiomers and should be used as a reference for dose-range finding studies.

Experimental Protocols

Refined Mouse Bioassay for this compound

This protocol incorporates behavioral assessments and humane endpoints to refine the traditional LD50 bioassay.

1. Animals and Housing:

  • Use healthy, adult male or female mice (e.g., CD-1 strain) with a consistent weight range (e.g., 18-22 g).[9]

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals to the facility for at least one week before the experiment.

2. This compound Preparation:

  • Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile 0.9% saline or a buffered solution).

  • Perform serial dilutions to obtain the desired concentrations for different dose groups. Prepare fresh dilutions on the day of the experiment.

3. Experimental Groups:

  • Include a vehicle control group and at least 3-4 dose groups of this compound.

  • The number of animals per group should be statistically justified (typically 6-10 mice per group).

4. Administration:

  • Administer this compound via intraperitoneal (i.p.) injection at a consistent volume (e.g., 10 mL/kg body weight).

  • Record the exact time of administration for each animal.

5. Observational Battery:

  • Conduct observations at baseline (before injection) and at multiple time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes).

  • Clinical Signs: Use a checklist to record the presence and severity of clinical signs such as:

    • Ruffled fur

    • Wasp-waist (abdominal constriction)[8]

    • Labored breathing

    • Paralysis (score severity, e.g., from mild ataxia to complete loss of righting reflex)

  • Neurobehavioral Assessments:

    • Open Field Test: Assess locomotor activity, exploratory behavior, and anxiety-like behavior.

    • Grip Strength Test: Measure forelimb and hindlimb muscle strength.

    • Rotarod Test: Evaluate motor coordination and balance.

6. Humane Endpoints:

  • Establish clear humane endpoints to minimize animal suffering. These should include:

    • Severe respiratory distress.

    • Complete loss of the righting reflex for a specified duration.

    • Significant weight loss (>20%).

    • Any other signs of severe pain or distress.

  • Animals reaching a humane endpoint should be immediately and humanely euthanized.

7. Data Analysis:

  • Analyze quantitative data (e.g., locomotor activity, grip strength, rotarod performance) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

  • Analyze categorical data (e.g., clinical sign scores) using non-parametric tests (e.g., Kruskal-Wallis test).

  • Determine the dose at which 50% of the animals show a specific effect (ED50) for key sublethal endpoints.

8. Histopathology (Optional):

  • At the end of the study, tissues of interest (e.g., brain, spinal cord, muscle) can be collected for histopathological analysis to identify any morphological changes.

Mandatory Visualizations

Methylconiine_Signaling_Pathway cluster_NMJ Neuromuscular Junction Motor Neuron Terminal Motor Neuron Terminal Synaptic Cleft Synaptic Cleft Muscle Fiber Muscle Fiber This compound This compound nAChR Nicotinic ACh Receptor This compound->nAChR Binds to ACh Acetylcholine ACh->nAChR Binds to Na_K_ions Na+ influx, K+ efflux nAChR->Na_K_ions Opens channel Depolarization Depolarization Na_K_ions->Depolarization Leads to Muscle_Contraction Initial Muscle Contraction Depolarization->Muscle_Contraction Causes Prolonged_Depolarization Prolonged Depolarization Depolarization->Prolonged_Depolarization Sustained binding leads to Receptor_Desensitization Receptor Desensitization Prolonged_Depolarization->Receptor_Desensitization Causes Neuromuscular_Blockade Neuromuscular Blockade Receptor_Desensitization->Neuromuscular_Blockade Results in Paralysis Paralysis Neuromuscular_Blockade->Paralysis Leads to

Caption: Signaling pathway of this compound at the neuromuscular junction.

Refined_Mouse_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assessment Assessment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Methylconiine_Prep This compound Preparation (Fresh Dilutions) Animal_Acclimatization->Methylconiine_Prep Baseline_Assessment Baseline Behavioral Assessment Methylconiine_Prep->Baseline_Assessment Dosing Dosing (i.p. injection) Baseline_Assessment->Dosing Post_Dose_Observation Post-Dose Observation (Multiple Time Points) Dosing->Post_Dose_Observation Clinical_Signs Clinical Signs Scoring Post_Dose_Observation->Clinical_Signs Neurobehavioral_Tests Neurobehavioral Tests (Open Field, Grip Strength, etc.) Post_Dose_Observation->Neurobehavioral_Tests Humane_Endpoints Monitor for Humane Endpoints Post_Dose_Observation->Humane_Endpoints Data_Collection Data Collection Clinical_Signs->Data_Collection Neurobehavioral_Tests->Data_Collection Humane_Endpoints->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis ED50_Determination ED50 Determination Statistical_Analysis->ED50_Determination Histopathology Histopathology (Optional) ED50_Determination->Histopathology

Caption: Experimental workflow for the refined mouse bioassay of this compound.

References

Validation & Comparative

Comparative Toxicity Analysis: Methylconiine vs. Coniine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the toxicity profiles of methylconiine and coniine, two piperidine alkaloids found in poison hemlock (Conium maculatum). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Toxicity Data

The acute toxicity of this compound and coniine has been evaluated in vivo, with data primarily presented as median lethal dose (LD50) values determined in mouse bioassays. The data reveals a significant difference in toxicity between the two alkaloids and also highlights stereoselectivity in their biological activity.

CompoundEnantiomer/MixtureLD50 (mg/kg)Test AnimalAdministration RouteReference
Coniine (-)-coniine7.0MouseIntravenous[1][2]
(±)-coniine (racemate)7.7MouseIntravenous[1][2][3]
(+)-coniine12.1MouseIntravenous[1][2]
N-Methylconiine (-)-N-methylconiine16.1MouseNot Specified[4][5][6]
(±)-N-methylconiine (racemate)17.8MouseNot Specified[4][5][6]
(+)-N-methylconiine19.2MouseNot Specified[4][5][6]

Key Observation: Coniine is demonstrably more toxic than N-methylconiine, with its most potent enantiomer, (-)-coniine, having an LD50 value more than twice as low as the most potent N-methylconiine enantiomer. For both alkaloids, the (-)-enantiomer is the more toxic form, indicating a stereoselective interaction with their biological target.[1][2][3]

Mechanism of Action: Neuromuscular Blockade

Both coniine and N-methylconiine exert their toxic effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[7][8] Ingestion leads to a disruption of the central nervous system, culminating in death from respiratory paralysis.[3][9]

The sequence of events at the postsynaptic membrane is as follows:

  • Binding: The alkaloids bind to and stimulate the nAChR.

  • Depolarization: This initial stimulation causes depolarization of the postsynaptic membrane, leading to muscle contractions and spasms.

  • Persistent Activation & Blockade: Unlike the endogenous ligand acetylcholine, which is rapidly hydrolyzed, these alkaloids remain bound to the receptor. This persistent binding prevents the membrane from repolarizing, leading to a state of depolarization block.

  • Paralysis: The muscle fiber becomes unresponsive to further nerve impulses, resulting in flaccid paralysis. The paralysis of respiratory muscles, such as the diaphragm, leads to asphyxiation.[3][10]

The higher potency of the (-)-enantiomers suggests a specific stereochemical fit at the receptor binding site.[1][4]

cluster_NMJ Neuromuscular Junction cluster_binding Competitive Binding Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle Presynaptic->Vesicle Action Potential ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Releases ACh Postsynaptic Postsynaptic Membrane (Muscle Fiber) Paralysis Respiratory Paralysis Postsynaptic->Paralysis Leads to Depolarization Block nAChR->Postsynaptic Causes Depolarization Alkaloid Coniine / N-Methylconiine Alkaloid->nAChR Binds & Persistently Activates

Caption: Signaling pathway of coniine and N-methylconiine at the neuromuscular junction.

Experimental Protocols

In Vivo Acute Toxicity Bioassay (LD50 Determination)

The lethal dose (LD50) values cited were determined using a mouse bioassay.[1][2][4] While specific parameters can vary, the general protocol follows established principles for acute toxicity testing.

Objective: To determine the dose of a substance that is lethal to 50% of a test population.

Methodology:

  • Animal Model: Swiss-Webster mice are commonly used. Animals are acclimated to laboratory conditions before the experiment.

  • Dose Preparation: The test compounds (e.g., enantiomers of coniine or this compound) are dissolved in a suitable vehicle, such as saline. A range of doses is prepared.

  • Administration: The prepared doses are administered to different groups of mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection to ensure rapid systemic availability. A control group receives only the vehicle.

  • Observation: Following administration, the animals are observed continuously for the first few hours and then periodically over a set period (e.g., 24-48 hours). Observations include signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are then used to calculate the LD50 value and its confidence intervals.

start Start prep Prepare Dose Range of Alkaloid start->prep admin Administer Doses to Mouse Groups (i.v.) prep->admin observe Observe for Toxicity & Mortality (24-48h) admin->observe record Record Mortalities per Dose Group observe->record analyze Statistical Analysis (e.g., Probit) record->analyze end Determine LD50 Value analyze->end

Caption: Experimental workflow for in vivo LD50 determination.

In Vitro Potency Assay

The relative potencies of the alkaloids were assessed in vitro on cells expressing human fetal muscle-type nAChRs.[1][4]

Objective: To measure the functional activity (potency) of the alkaloids at their specific receptor target.

Methodology:

  • Cell Line: TE-671 cells, which express human fetal muscle-type nAChRs, are used.

  • Membrane Potential Dye: The cells are loaded with a membrane potential-sensitive fluorescent dye. The fluorescence of this dye changes in response to depolarization of the cell membrane.

  • Compound Application: Various concentrations of the test alkaloids are applied to the cells.

  • Signal Detection: The change in fluorescence is measured over time using a fluorometric imaging plate reader. An increase in fluorescence indicates cell depolarization upon receptor activation.

  • Data Analysis: Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the alkaloid concentration. From these curves, parameters such as EC50 (half-maximal effective concentration) can be calculated to compare the potencies of the different compounds. The rank order of potency was found to be (-)-coniine > (±)-coniine > (+)-coniine.[2]

This in vitro data correlates well with the in vivo toxicity, confirming that the interaction with nAChRs is the primary driver of the observed lethality.[1][4]

References

N-methylconiine vs. γ-coniceine: A Comparative Analysis of Potency at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential activity of two prominent piperidine alkaloids at nicotinic acetylcholine receptors (nAChRs), supported by experimental data.

This guide provides a detailed comparison of the potency of N-methylconiine and γ-coniceine, two toxic alkaloids found in poison hemlock (Conium maculatum), at nicotinic acetylcholine receptors (nAChRs). Understanding the distinct interactions of these compounds with nAChRs is crucial for research in toxicology, pharmacology, and the development of novel therapeutic agents targeting the cholinergic system.

Quantitative Comparison of Potency and Toxicity

Experimental data reveals a clear distinction in the biological activity of N-methylconiine and γ-coniceine. Studies on human fetal muscle-type nAChRs endogenously expressed in TE-671 cells demonstrate that γ-coniceine is a more potent agonist than N-methylconiine . Furthermore, the stereochemistry of N-methylconiine significantly influences its potency. The relative order of potency for these alkaloids on TE-671 cells is: γ-coniceine > (–)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine.[1]

This in vitro activity correlates with in vivo toxicity, as demonstrated by mouse bioassays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy at Human Fetal Muscle-Type nAChRs in TE-671 Cells

CompoundConcentrationEfficacy (% of Maximal Epibatidine Response)
γ-coniceine1 mM65 ± 32%
(–)-N-methylconiine1 mM66 ± 6%
(±)-N-methylconiine1 mM62 ± 6%
(+)-N-methylconiine1 mM36 ± 6%

Data from Lee et al., 2013.[1]

Table 2: In Vivo Acute Toxicity in Mice

CompoundLD₅₀ (mg/kg)
γ-coniceine4.4
(–)-N-methylconiine16.1
(±)-N-methylconiine17.8
(+)-N-methylconiine19.2

Data from Lee et al., 2013.[1]

Experimental Protocols

The following methodologies were employed to determine the potency and toxicity of N-methylconiine and γ-coniceine.

In Vitro Functional Assay Using TE-671 Cells

A membrane potential-based fluorescence assay was utilized to assess the agonist activity of the alkaloids at the endogenously expressed human fetal muscle-type nAChRs in the TE-671 cell line.

  • Cell Culture: TE-671 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: For the assay, cells were seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to confluence.

  • Membrane Potential Dye Loading: The growth medium was removed, and the cells were washed with a buffered salt solution. A fluorescent membrane potential-sensitive dye was then added to each well, and the plate was incubated to allow for dye loading into the cells.

  • Compound Addition and Signal Detection: The 96-well plate was placed in a fluorescence plate reader. The test compounds (γ-coniceine and N-methylconiine enantiomers) were added to the wells at a concentration of 1 mM. The change in fluorescence, indicative of membrane depolarization upon nAChR activation, was monitored over time.

  • Data Analysis: The response to the test compounds was normalized to the maximal response induced by the potent nAChR agonist, epibatidine (at 1 µM for γ-coniceine and 100 µM for N-methylconiine comparisons).[1]

In Vivo Mouse Bioassay for Acute Toxicity

The lethal dose 50 (LD₅₀) was determined to assess the in vivo toxicity of the compounds.

  • Animal Model: Swiss-Webster mice were used for the bioassay.

  • Compound Administration: The alkaloids were dissolved in a suitable vehicle and administered to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Dose-Response Assessment: A range of doses for each compound was administered to different groups of mice.

  • Observation: The animals were observed for signs of toxicity and mortality over a specified period.

  • LD₅₀ Calculation: The LD₅₀ value, the dose at which 50% of the animals died, was calculated using statistical methods.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis culture Culture TE-671 Cells plate Plate Cells in 96-well Plate culture->plate dye_loading Load Cells with Membrane Potential Dye plate->dye_loading compound_addition Add Test Compounds (N-methylconiine / γ-coniceine) dye_loading->compound_addition plate_reader Measure Fluorescence Change compound_addition->plate_reader normalization Normalize to Epibatidine Response plate_reader->normalization potency_determination Determine Relative Potency normalization->potency_determination

Caption: Experimental workflow for determining nAChR agonist potency.

nAChR_signaling_pathway cluster_receptor_activation Receptor Activation cluster_downstream_signaling Downstream Signaling Cascade cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response ligand N-methylconiine or γ-coniceine nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR ion_influx Na⁺/Ca²⁺ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization pi3k PI3K ion_influx->pi3k pkc PKC ion_influx->pkc camk CaMK ion_influx->camk ras Ras depolarization->ras akt Akt pi3k->akt cell_survival Cell Survival / Apoptosis Regulation akt->cell_survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression erk->gene_expression pkc->gene_expression neurotransmitter_release Neurotransmitter Release camk->neurotransmitter_release

Caption: Simplified nAChR signaling pathway upon agonist binding.

References

Stereoselective Differences in the Biological Activity of Methylconiine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of N-methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum). The distinct pharmacological profiles of the (+)- and (-)-isomers, stemming from their stereochemistry, present a compelling case for stereoselective investigation in drug discovery and toxicology. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the primary signaling pathway involved.

Comparative Biological Activity

The biological activity of N-methylconiine enantiomers exhibits significant stereoselectivity, with the (-)-enantiomer consistently demonstrating greater potency and toxicity compared to the (+)-enantiomer. This difference is evident in both in vivo and in vitro studies.

In Vivo Toxicity

A key study by Lee et al. (2013) established the median lethal dose (LD50) of the N-methylconiine enantiomers in a mouse bioassay. The results clearly indicate that (-)-N-methylconiine is the more toxic of the two isomers.

CompoundLD50 (mg/kg) in Mice
(-)-N-methylconiine16.1
(±)-N-methylconiine17.8
(+)-N-methylconiine19.2
In Vitro Potency at Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular target of N-methylconiine is the nicotinic acetylcholine receptor (nAChR). The stereoselective interaction with these receptors was investigated using a functional assay on TE-671 human rhabdomyosarcoma cells, which endogenously express a fetal muscle-type nAChR (α1)₂β1γδ. The potency of the enantiomers was determined by measuring changes in membrane potential.

The rank order of potency was determined to be: (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1].

Furthermore, the efficacy of the enantiomers, defined as the maximal response relative to the full agonist epibatidine, also showed a stereoselective difference.

Compound (at 1 mM)Efficacy (% of Epibatidine Maximum Response)
(-)-N-methylconiine66 ± 6%
(±)-N-methylconiine62 ± 6%
(+)-N-methylconiine36 ± 6%

Data from Lee et al. (2013)

Experimental Protocols

Enantioselective Synthesis of N-Methylconiine

A common method for the preparation of N-methylconiine enantiomers involves the N-methylation of the corresponding coniine enantiomers.

Protocol:

  • Starting Material: Enantiomerically pure (+)- or (-)-coniine.

  • Methylating Agent: Formaldehyde and formic acid (Eschweiler–Clarke reaction) are commonly used.

  • Reaction: d-coniine is treated with formaldehyde and formic acid to yield N-methyl-d-coniine[2]. The same procedure is applied to l-coniine to obtain N-methyl-l-coniine.

  • Purification: The resulting N-methylconiine is purified by distillation.

Note: For a detailed, modern synthesis protocol, researchers should refer to specialized organic synthesis literature.

Mouse LD50 Bioassay

The acute toxicity of the N-methylconiine enantiomers was determined using a standard up-and-down procedure for LD50 estimation.

Protocol:

  • Animal Model: Female BALB/c mice are typically used.

  • Compound Administration: The test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.

  • Dosing: A sequential dosing scheme is employed. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.

  • Observation: Animals are observed for signs of toxicity and mortality over a specified period, typically 24 to 48 hours.

  • LD50 Calculation: The LD50 value and its confidence intervals are calculated using a statistical method such as the Probit analysis or the improved up-and-down procedure (iUDP)[3][4][5].

In Vitro Functional Assay (TE-671 Cells)

This assay measures the ability of the N-methylconiine enantiomers to activate nAChRs and cause a change in cell membrane potential.

Protocol:

  • Cell Line: TE-671 cells, which express fetal muscle-type nAChRs.

  • Assay Principle: A fluorescent membrane potential-sensitive dye is used to monitor changes in membrane depolarization upon receptor activation.

  • Procedure:

    • TE-671 cells are plated in 96-well plates.

    • The cells are loaded with the membrane potential-sensitive dye.

    • A baseline fluorescence reading is taken.

    • The N-methylconiine enantiomers (or a reference agonist like epibatidine) are added at various concentrations.

    • The change in fluorescence, corresponding to membrane depolarization, is measured over time.

  • Data Analysis: The response to the test compounds is normalized to the maximal response produced by a saturating concentration of a full agonist (e.g., epibatidine). Dose-response curves are generated to determine the potency (EC₅₀) and efficacy of each enantiomer.

Signaling Pathway and Experimental Workflow

Nicotinic Acetylcholine Receptor Signaling Pathway

N-methylconiine, as a nicotinic agonist, initiates a signaling cascade by binding to and activating nAChRs. This leads to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane. In neurons, this can trigger the firing of an action potential and the release of neurotransmitters. The elevated intracellular Ca²⁺ can also activate various downstream signaling pathways.

nAChR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methylconiine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand Binding Site Ion Channel This compound->nAChR:p1 Ca_influx Ca²⁺ Influx nAChR:p2->Ca_influx Na_influx Na⁺ Influx nAChR:p2->Na_influx Opens Depolarization Depolarization Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Response Downstream Downstream Signaling (e.g., CaMK, PKC, MAPK) Ca_influx->Downstream Na_influx->Depolarization Downstream->Response

Caption: nAChR signaling cascade initiated by this compound.

Experimental Workflow for Comparing Enantiomer Activity

The process of characterizing the stereoselective activity of N-methylconiine enantiomers involves several key stages, from synthesis to in vivo testing.

experimental_workflow Start Start Synthesis Enantioselective Synthesis of (+)- and (-)-Methylconiine Start->Synthesis Purification Purification and Chiral Purity Analysis Synthesis->Purification In_Vitro In Vitro Functional Assay (e.g., TE-671 Cells) Purification->In_Vitro In_Vivo In Vivo Toxicity Assay (Mouse LD50 Bioassay) Purification->In_Vivo Data_Analysis Data Analysis and Comparison (Potency, Efficacy, Toxicity) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Stereoselectivity Data_Analysis->Conclusion

Caption: Workflow for comparing this compound enantiomers.

Conclusion

The available evidence strongly supports a significant stereoselective difference in the biological activity of N-methylconiine enantiomers. The (-)-enantiomer is demonstrably more potent and toxic than the (+)-enantiomer, a difference that is attributed to its interaction with nicotinic acetylcholine receptors. This highlights the critical importance of considering stereochemistry in the study of naturally occurring and synthetic bioactive compounds. Further research is warranted to elucidate the binding affinities of the individual enantiomers to a broader range of nAChR subtypes, which would provide a more complete understanding of their pharmacological profiles and potential for development as selective pharmacological tools or lead compounds.

References

A Comparative Analysis of Methyllycaconitine and Nicotine on Fetal Muscle Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological effects of methyllycaconitine (MLA) and nicotine on fetal muscle nicotinic acetylcholine receptors (nAChRs). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the interactions of these compounds with this critical receptor subtype.

The fetal muscle nAChR, with a subunit composition of (α1)₂β1γδ, plays a crucial role in neuromuscular development. Its modulation by external ligands can have profound physiological consequences. This guide synthesizes available experimental data to offer a clear, objective comparison between the antagonist, methyllycaconitine, and the archetypal agonist, nicotine.

Quantitative Comparison of Ligand Effects

The following table summarizes the key quantitative parameters of MLA and nicotine activity at nAChRs. It is important to note that direct comparative studies on the fetal muscle subtype are limited, and thus, data from closely related muscle and neuronal nAChR subtypes are included for a broader context.

ParameterMethyllycaconitine (MLA)NicotineReceptor Subtype
Primary Action AntagonistAgonistGeneral nAChRs
Binding Affinity (Ki) ~8 µM[1]Not available for this subtypeHuman Muscle nAChR
1.4 nM[2]14 nM[3]Neuronal α7 nAChR / Neuronal α4β2 nAChR
Functional Inhibition (IC50) ~20 µM[1]N/ARat Neuromuscular Junction
~80 nMN/ANeuronal α3β2 nAChR
~700 nMN/ANeuronal α4β2 nAChR
Functional Activation (EC50) N/A~0.5 µMFetal Muscle-type nAChR (from TE-671 cells)
Receptor Desensitization N/AInduces profound desensitizationFetal Muscle-type nAChR

Signaling and Interaction at the nAChR

The differing effects of nicotine and MLA at the nAChR can be visualized as follows. Nicotine, as an agonist, binds to the receptor and triggers a conformational change that opens the ion channel. In contrast, MLA, a competitive antagonist, binds to the same site as the endogenous ligand acetylcholine and nicotine, but does not activate the receptor, thereby blocking its function.

cluster_receptor nAChR cluster_ligands Ligands nAChR Nicotinic Acetylcholine Receptor (Resting) nAChR_active Open/Active State nAChR->nAChR_active Conformational Change nAChR_blocked Blocked State nAChR->nAChR_blocked Nicotine Nicotine (Agonist) Nicotine->nAChR Binds & Activates MLA MLA (Antagonist) MLA->nAChR Binds & Blocks

Fig. 1: Ligand interaction with the nAChR.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are summaries of the key techniques used to characterize the effects of ligands on nAChRs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the subunits of the desired nAChR subtype (e.g., α1, β1, γ, and δ for the fetal muscle type) is injected into the oocytes.

  • Incubation: The oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3M KCl).

    • One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (typically -50 to -70 mV).

    • The oocyte is perfused with a saline solution.

    • The compound of interest (agonist or antagonist) is applied to the oocyte via the perfusion system.

  • Data Acquisition: The resulting current flow through the ion channels is measured. For agonists like nicotine, this will be an inward current. For antagonists like MLA, the oocyte is typically pre-incubated with the antagonist before the application of an agonist to measure the degree of inhibition.

  • Data Analysis: Concentration-response curves are generated to determine EC50 values for agonists and IC50 values for antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a receptor.

  • Membrane Preparation: Tissues or cells expressing the nAChR of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin) that is known to bind to the receptor.

  • Competition Assay: To determine the binding affinity of a non-radiolabeled compound (like MLA or nicotine), a competition experiment is performed. The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter mat that traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a displacement curve, from which the IC50 (the concentration of the unlabeled ligand that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant), which represents the binding affinity of the test ligand, can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel compound's effect on nAChRs.

start Start: Characterize New Compound binding_assay Radioligand Binding Assay start->binding_assay electrophysiology Two-Electrode Voltage Clamp (TEVC) start->electrophysiology determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki conclusion Pharmacological Profile Established determine_ki->conclusion agonist_test Test for Agonist Activity electrophysiology->agonist_test antagonist_test Test for Antagonist Activity electrophysiology->antagonist_test determine_ec50 Determine Potency (EC50) agonist_test->determine_ec50 Activity Detected agonist_test->conclusion No Activity determine_ic50 Determine Potency (IC50) antagonist_test->determine_ic50 Activity Detected antagonist_test->conclusion No Activity determine_ec50->conclusion determine_ic50->conclusion

Fig. 2: Experimental workflow for nAChR ligand characterization.

Conclusion

Methyllycaconitine and nicotine exhibit starkly contrasting effects on nAChRs. Nicotine acts as a potent agonist, leading to the activation and subsequent desensitization of fetal muscle nAChRs. This action is of significant interest in developmental toxicology. Conversely, methyllycaconitine is a potent antagonist, with high affinity for neuronal α7 nAChRs and a lower, yet significant, affinity for muscle-type nAChRs, where it acts as a blocker.

The data compiled in this guide underscores the need for further research to specifically quantify the binding and functional parameters of MLA at the fetal muscle nAChR subtype. Such studies would provide a more complete picture of its potential physiological effects and would be invaluable for the development of more selective nAChR-targeting therapeutic agents.

References

Unmasking Cross-Reactivity: A Comparative Guide to N-methylconiine in Nicotinic Receptor Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comprehensive comparison of N-methylconiine's interaction with nicotinic acetylcholine receptor (nAChR) immunoassays, offering insights into its potential for interference and comparing its binding affinity with other relevant compounds.

N-methylconiine, a piperidine alkaloid and a derivative of the potent neurotoxin coniine found in poison hemlock, is known to interact with nicotinic acetylcholine receptors. This interaction raises concerns about its potential to cross-react in immunoassays designed to detect other nicotinic ligands, leading to false-positive results or inaccurate quantification. This guide delves into the available data on N-methylconiine's binding affinity for nAChRs and presents a framework for assessing its cross-reactivity through competitive immunoassays.

Comparative Analysis of Nicotinic Receptor Ligand Affinities

While direct cross-reactivity data for N-methylconiine in specific nicotinic receptor immunoassays is limited in publicly available literature, we can infer its potential for interference by examining its binding affinity (Ki or IC50 values) in radioligand binding assays. These values provide a reliable indication of a compound's ability to bind to the receptor and, consequently, its likelihood of cross-reacting in a competitive immunoassay format.

The following table summarizes the binding affinities of N-methylconiine and other key nicotinic receptor ligands. It is important to note that lower Ki or IC50 values indicate a higher binding affinity.

CompoundReceptor Subtype(s)Ki (nM)IC50 (nM)Reference Assays
N-methylconiine nAChRData Not AvailableData Not Available-
ConiinenAChR-~1,000Radioligand binding assays
Nicotineα4β20.5 - 21 - 10Radioligand binding assays with [3H]nicotine or [3H]epibatidine
Epibatidineα4β2, α70.01 - 0.10.1 - 1Radioligand binding assays
Vareniclineα4β2~0.1~1Radioligand binding assays
AcetylcholineVarious nAChRs10 - 100100 - 1000Functional assays and binding studies

Note: The absence of specific Ki or IC50 values for N-methylconiine highlights a significant data gap in the scientific literature. The data for coniine suggests a lower affinity compared to key nicotinic agonists like nicotine and epibatidine. Further experimental validation is crucial.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of N-methylconiine in a nicotinic receptor immunoassay, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the recommended experimental approach. This method quantifies the ability of N-methylconiine to compete with a labeled ligand for binding to a limited number of immobilized nicotinic receptors or specific antibodies.

Principle of Competitive ELISA for Cross-Reactivity

dot

Figure 1: Competitive binding in a nicotinic receptor immunoassay.

Detailed Experimental Workflow

The following protocol outlines the key steps for performing a competitive ELISA to determine the cross-reactivity of N-methylconiine.

dot

Experimental_Workflow A 1. Coat Plate with nAChRs or Antibody B 2. Block Non-specific Binding Sites A->B C 3. Prepare N-methylconiine Standards B->C D 4. Add N-methylconiine & Labeled Ligand C->D E 5. Incubate to Allow Competition D->E F 6. Wash to Remove Unbound Reagents E->F G 7. Add Enzyme Substrate F->G H 8. Measure Signal Intensity G->H I 9. Calculate % Cross-Reactivity & IC50 H->I

Figure 2: Workflow for assessing N-methylconiine cross-reactivity.

Materials and Reagents:

  • Microplate pre-coated with a specific nicotinic acetylcholine receptor subtype or a monoclonal antibody against the target ligand.

  • N-methylconiine standard solutions of known concentrations.

  • Labeled nicotinic ligand (e.g., biotinylated or HRP-conjugated).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Enzyme substrate (e.g., TMB for HRP).

  • Stop solution (e.g., 2M H2SO4).

  • Microplate reader.

Procedure:

  • Coating: If not using a pre-coated plate, immobilize the nAChR or capture antibody onto the microplate wells and incubate overnight at 4°C.

  • Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard Preparation: Prepare a serial dilution of N-methylconiine standards to create a standard curve.

  • Competitive Reaction: Add the N-methylconiine standards and a fixed concentration of the labeled nicotinic ligand to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Washing: Wash the plate thoroughly to remove any unbound N-methylconiine and labeled ligand.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until a color develops.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the signal intensity against the concentration of N-methylconiine. Calculate the IC50 value, which is the concentration of N-methylconiine that causes 50% inhibition of the signal. The percent cross-reactivity can be calculated using the formula:

    (% Cross-Reactivity) = (IC50 of standard ligand / IC50 of N-methylconiine) x 100

Conclusion and Recommendations

The potential for N-methylconiine to cross-react in nicotinic receptor immunoassays is a valid concern for researchers. While direct immunoassay data is scarce, binding affinity data for its parent compound, coniine, suggests a lower affinity compared to primary nicotinic agonists. However, without empirical data for N-methylconiine, its cross-reactivity remains unquantified.

Validation of Coniine Alkaloids as Nicotinic Agonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of coniine and its derivatives as nicotinic acetylcholine receptor (nAChR) agonists. This guide provides a comparative analysis with established nicotinic ligands, detailed experimental protocols, and visual representations of key processes.

Abstract

The validation of novel compounds as selective receptor agonists is a cornerstone of drug discovery and pharmacological research. This guide focuses on the characterization of methylconiine, a derivative of the hemlock alkaloid coniine, as a potential selective nicotinic acetylcholine receptor (nAChR) agonist. Due to the limited direct experimental data on this compound, this analysis centers on the available data for its parent compound, coniine, and provides a comparative framework using the well-characterized non-selective agonist epibatidine and the endogenous neurotransmitter acetylcholine. This guide aims to provide researchers with the necessary tools and information to design and interpret experiments for the validation of novel nicotinic ligands.

Comparative Analysis of Nicotinic Agonist Binding Affinity

CompoundnAChR SubtypeBinding Affinity (Ki)Citation
Coniine Neuronal (rat brain)IC50: 270 - 1100 µM[1]
Muscle (chick)IC50: 70 µM[1]
Muscle (rat diaphragm)IC50: 314 µM[1]
Epibatidine α4β20.02 nM (Ki)
α7233 nM (Ki)
Acetylcholine α4β2 (high sensitivity)~1 µM (EC50)[2][3]
α4β2 (low sensitivity)~100 µM (EC50)[2][3]

Note: The IC50 values for coniine represent the concentration required to inhibit the binding of a radiolabeled ligand by 50% and are not a direct measure of agonist affinity (Ki). The high micromolar concentrations suggest a relatively low affinity of coniine for these receptors compared to epibatidine. The EC50 values for acetylcholine represent the concentration required to elicit a half-maximal functional response.

Functional Activity at Nicotinic Receptors

The functional activity of a compound, typically measured by its potency (EC50) and efficacy, is crucial for its validation as an agonist. While specific functional data for this compound is lacking, the available information for related compounds and comparators provides a basis for experimental design. Acetylcholine, the endogenous agonist, activates different nAChR subtypes with varying potencies. For instance, the α4β2 nAChR exists in two stoichiometries, resulting in high-sensitivity (EC50 ~1 µM) and low-sensitivity (EC50 ~100 µM) receptors to acetylcholine.[2][3] Epibatidine is a potent agonist at several nAChR subtypes.

Experimental Protocols

Radioligand Binding Assay for nAChR

This protocol is designed to determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes/tissue homogenate, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay of nAChR using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay measures the functional response (ion current) of nAChRs to an agonist.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Test compound (e.g., this compound).

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Two-electrode voltage clamp setup.

Procedure:

  • Inject the cRNA for the desired nAChR subunits into the Xenopus oocytes.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Prepare a concentration-response curve by applying increasing concentrations of the test compound to the oocyte and measuring the peak inward current.

  • Wash the oocyte with recording solution between applications to allow for receptor recovery.

  • Analyze the data to determine the EC50 (potency) and maximal response (efficacy) of the test compound.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Experimental Workflow Compound Synthesis Compound Synthesis Radioligand Binding Assay Radioligand Binding Assay Compound Synthesis->Radioligand Binding Assay Determine Ki Functional Assay (TEVC) Functional Assay (TEVC) Radioligand Binding Assay->Functional Assay (TEVC) Determine EC50/Efficacy Data Analysis Data Analysis Functional Assay (TEVC)->Data Analysis Selectivity Profile Validation as Selective Agonist Validation as Selective Agonist Data Analysis->Validation as Selective Agonist

Caption: Workflow for validating a selective nicotinic agonist.

G cluster_0 nAChR Signaling Pathway Nicotinic Agonist Nicotinic Agonist nAChR nAChR Nicotinic Agonist->nAChR Binds to Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Channel Opening Membrane Depolarization Membrane Depolarization Ion Influx (Na+, Ca2+)->Membrane Depolarization Cellular Response Cellular Response Membrane Depolarization->Cellular Response e.g., Action Potential, Neurotransmitter Release

Caption: Signaling pathway of nicotinic acetylcholine receptor activation.

Conclusion and Future Directions

The validation of this compound as a selective nicotinic agonist requires rigorous experimental investigation. The current analysis, based on data from its parent compound coniine, suggests a potential interaction with nAChRs, albeit with seemingly low affinity.[1] To definitively characterize this compound's pharmacological profile, it is imperative to conduct comprehensive binding and functional assays across a panel of nAChR subtypes. The experimental protocols and comparative data provided in this guide offer a robust framework for such an investigation. Future studies should focus on obtaining precise Ki and EC50 values for this compound to establish its affinity, potency, and selectivity, thereby clarifying its potential as a novel pharmacological tool or therapeutic agent.

References

Comparative Analysis of Methylconiine's Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Methylconiine for various nicotinic acetylcholine receptor (nAChR) subtypes. Due to the limited availability of specific binding data for N-methylconiine, this guide leverages data from its parent compound, coniine, to infer potential interactions and guide future research. Coniine, a piperidine alkaloid from poison hemlock (Conium maculatum), and its methylated derivative are known to interact with nAChRs, which are critical ligand-gated ion channels in the central and peripheral nervous system.[1] Understanding the selectivity of these compounds for different nAChR subtypes is crucial for elucidating their pharmacological effects and potential therapeutic applications.

Relative Binding Affinity: A Comparative Overview

A study comparing the effects of coniine in rats and chicks revealed significant differences in its inhibitory potency at both peripheral and central nAChRs.[2] The IC50 values, which represent the concentration of coniine required to inhibit 50% of the binding of a radiolabeled ligand, are summarized in the table below.

nAChR TypeSpeciesRadioligandIC50 (µM)
Muscle-typeRat (diaphragm)[¹²⁵I]-α-bungarotoxin314
Muscle-typeChick (thigh muscle)[¹²⁵I]-α-bungarotoxin70
NeuronalRat (maternal brain)[³H]-cytisine1100
NeuronalRat (fetal brain)[³H]-cytisine820
NeuronalChick (brain)[³H]-cytisine270
Table 1: Inhibitory concentration (IC50) of coniine at muscle-type and neuronal nicotinic acetylcholine receptors in rat and chick tissues.[2]

The data indicates that coniine exhibits a higher affinity for muscle-type nAChRs compared to neuronal nAChRs in both species. Furthermore, there is a notable species-specific difference, with chick receptors showing a greater sensitivity to coniine than rat receptors. While this data is for coniine, it suggests that this compound may also display a preference for certain nAChR subtypes. Further research is imperative to determine the precise binding profile of this compound.

Experimental Protocols

The determination of binding affinities and functional effects of compounds like this compound on nAChR subtypes relies on established experimental techniques. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for specific nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α7, α4β2, α3β4).

  • Radiolabeled ligand (e.g., [³H]-Epibatidine, [¹²⁵I]-α-bungarotoxin).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Incubate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique measures the ion flow through the nAChR channel in response to an agonist, and how this is affected by an antagonist like this compound.

Objective: To determine the functional effect (e.g., IC50 for inhibition) of this compound on specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype.

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Agonist (e.g., Acetylcholine).

  • This compound at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA for the specific nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution containing a specific concentration of the agonist (e.g., the EC50 concentration of acetylcholine) to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of this compound and record the resulting current.

  • Data Analysis: Measure the peak current amplitude in the presence of different concentrations of this compound. Plot the percentage of inhibition of the agonist-induced current against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte Harvesting Oocyte Harvesting cRNA Injection cRNA Injection Oocyte Harvesting->cRNA Injection Receptor Expression Receptor Expression cRNA Injection->Receptor Expression TEVC Setup TEVC Setup Receptor Expression->TEVC Setup Agonist Application Agonist Application TEVC Setup->Agonist Application This compound Application This compound Application Agonist Application->this compound Application Current Measurement Current Measurement This compound Application->Current Measurement Data Plotting Data Plotting Current Measurement->Data Plotting IC50 Determination IC50 Determination Data Plotting->IC50 Determination

Experimental workflow for determining the functional inhibition of nAChRs by this compound.

nAChR_Signaling cluster_receptor nAChR Activation cluster_downstream Downstream Signaling Cascades This compound This compound nAChR nAChR (e.g., α4β2, α7) This compound->nAChR Binding Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway Ca_influx->MAPK Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression

Simplified signaling pathway of nAChRs upon ligand binding.

Conclusion

While direct quantitative binding data for this compound at various nAChR subtypes remains elusive, the available information for its parent compound, coniine, suggests a potential preference for muscle-type over neuronal nAChRs and highlights species-specific differences in sensitivity. The provided experimental protocols offer a clear framework for future studies to precisely characterize the binding affinity and functional effects of this compound. A thorough understanding of its interaction with specific nAChR subtypes is essential for any further development of this compound for therapeutic or research purposes. The diagrams presented herein offer a visual guide to the experimental workflow and the intricate signaling pathways initiated by nAChR activation. Further investigation into the pharmacology of this compound is warranted to fill the existing knowledge gaps.

References

A Comparative Analysis of the In Vitro and In Vivo Potency of N-methylconiine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereoselective potency of N-methylconiine enantiomers, focusing on their in vitro activity at nicotinic acetylcholine receptors (nAChRs) and their corresponding in vivo toxicity. The data presented is primarily derived from a key study by Lee et al. (2013) in Chemical Research in Toxicology, which systematically investigated the biological activity of these compounds.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data on the in vitro and in vivo potency of the (+)- and (-)-enantiomers of N-methylconiine, as well as the racemic mixture.

In Vitro Potency at Human Fetal Muscle-Type nAChRs

The in vitro potency of N-methylconiine enantiomers was assessed using the TE-671 cell line, which endogenously expresses human fetal muscle-type nicotinic acetylcholine receptors. The activity was determined by measuring changes in cell membrane potential upon exposure to the compounds.

CompoundRelative Potency RankingEfficacy (% of maximal epibatidine response)[1]
(-)-N-methylconiine166 ± 6%
(±)-N-methylconiine262 ± 6%
(+)-N-methylconiine336 ± 6%

Note: A higher relative potency ranking indicates a greater ability to activate nAChRs at a given concentration.

In Vivo Acute Toxicity in a Mouse Model

The acute toxicity of the N-methylconiine enantiomers was determined using a mouse bioassay to establish the median lethal dose (LD50).

CompoundLD50 (mg/kg)[1][2]
(-)-N-methylconiine16.1
(±)-N-methylconiine17.8
(+)-N-methylconiine19.2

Experimental Protocols

In Vitro Potency Assessment: Membrane Potential Assay

The in vitro potency of the N-methylconiine enantiomers was determined using a fluorescence-based membrane potential assay in the human rhabdomyosarcoma cell line TE-671. This cell line is known to express fetal muscle-type nicotinic acetylcholine receptors.

Principle: Activation of nAChRs by an agonist leads to an influx of cations, causing depolarization of the cell membrane. This change in membrane potential can be measured using a voltage-sensitive fluorescent dye. The increase in fluorescence intensity is proportional to the degree of channel activation.

Detailed Methodology:

  • Cell Culture: TE-671 cells were cultured in a suitable medium and plated into 96-well microplates.

  • Dye Loading: A membrane potential-sensitive fluorescent dye, such as those available in commercial kits (e.g., FLIPR Membrane Potential Assay Kit), was prepared according to the manufacturer's instructions and added to the cells. The cells were then incubated to allow for dye loading into the cell membrane.

  • Compound Addition: The N-methylconiine enantiomers and a reference agonist (e.g., epibatidine) were prepared at various concentrations. These solutions were then added to the wells containing the dye-loaded cells.

  • Fluorescence Measurement: The fluorescence intensity in each well was measured over time using a fluorescence plate reader. An initial baseline fluorescence was recorded, followed by the measurement of the change in fluorescence after the addition of the compounds.

  • Data Analysis: The change in fluorescence was normalized to the maximal response induced by a saturating concentration of the potent nAChR agonist epibatidine. This normalization allows for the comparison of the relative efficacy of the N-methylconiine enantiomers. The relative potency was ranked based on the concentration required to elicit a response.

In Vivo Toxicity Assessment: Mouse LD50 Bioassay

The acute in vivo toxicity was evaluated by determining the median lethal dose (LD50) in a mouse model.

Principle: The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a tested animal population. It is a standard measure of acute toxicity.

Detailed Methodology:

  • Animal Model: The specific strain of mice used in the primary study is not detailed in the available abstracts. However, standard laboratory mouse strains are typically used for such assays.

  • Compound Administration: The N-methylconiine enantiomers were dissolved in a suitable vehicle (e.g., saline). The route of administration, while not explicitly stated in the abstracts, is commonly intraperitoneal for this type of study. Different doses of each enantiomer were administered to separate groups of mice.

  • Observation: The animals were observed for a set period (e.g., 24 to 48 hours) for signs of toxicity and mortality.

  • LD50 Calculation: The number of deceased animals at each dose level was recorded. The LD50 value, along with its confidence intervals, was then calculated using a standard statistical method, such as the probit analysis.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_methylconiine N-methylconiine Enantiomer nAChR Nicotinic Acetylcholine Receptor (nAChR) N_this compound->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response Triggers

Caption: Agonist activity of N-methylconiine at the nAChR.

experimental_workflow cluster_invitro In Vitro Potency Assay cluster_invivo In Vivo Toxicity Assay TE671_cells Culture TE-671 Cells Dye_loading Load with Fluorescent Membrane Potential Dye TE671_cells->Dye_loading Add_compounds Add N-methylconiine Enantiomers Dye_loading->Add_compounds Measure_fluorescence Measure Fluorescence Change Add_compounds->Measure_fluorescence Analyze_data Analyze and Compare Potency Measure_fluorescence->Analyze_data Mouse_model Administer to Mouse Groups Observe Observe for Toxicity/Mortality Mouse_model->Observe Calculate_LD50 Calculate LD50 Observe->Calculate_LD50

Caption: Workflow for potency and toxicity testing.

References

Comparative Analysis of Methylconiine's Mechanism of Action at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanism of action of methylconiine, a piperidine alkaloid found in poison hemlock (Conium maculatum). As a neurotoxin, its pharmacological activity is primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[1] This analysis compares this compound with other naturally occurring alkaloids from poison hemlock and standard nicotinic ligands, supported by experimental data to elucidate its potency and stereoselectivity.

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

This compound, along with other hemlock alkaloids like coniine and γ-coniceine, exerts its toxic effects by acting on nAChRs. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The binding of agonists like acetylcholine, or in this case, this compound, leads to a conformational change in the receptor, opening a central pore permeable to cations such as Na⁺ and Ca²⁺. This ion influx results in depolarization of the postsynaptic membrane, leading to neuronal excitation or muscle contraction. However, prolonged activation by agonists like coniine can lead to receptor desensitization and neuromuscular blockade, ultimately causing respiratory paralysis.[1][2]

This compound's action is stereoselective, with the (-)-N-methylconiine enantiomer being more potent than the (+)-N-methylconiine enantiomer.[3][4] This highlights the specific structural requirements for interaction with the nAChR binding site.

Quantitative Comparative Analysis

The following tables summarize the available quantitative data comparing the potency and toxicity of this compound and related alkaloids.

Table 1: In Vitro Potency of Hemlock Alkaloids on Human Fetal Muscle-Type nAChRs

CompoundRelative Potency Rank
γ-Coniceine1 (Most Potent)
(-)-Coniine2
(-)-N-Methylconiine3
(±)-Coniine4
(±)-N-Methylconiine5
(+)-Coniine6
(+)-N-Methylconiine7 (Least Potent)

Data from a study using TE-671 cells expressing human fetal muscle-type nAChRs.[1][3][4]

Table 2: In Vivo Toxicity of Hemlock Alkaloids in Mice

CompoundLD₅₀ (mg/kg)
γ-Coniceine4.4
(-)-N-Methylconiine16.1
(±)-N-Methylconiine17.8
(+)-N-Methylconiine19.2

Data from a mouse bioassay.[3][4]

Table 3: Comparative IC₅₀ Values of Coniine at Different Nicotinic Receptor Subtypes

CompoundReceptor SubtypeIC₅₀ (µM)
ConiineRat Diaphragm (muscle-type)314
ConiineChick Leg Muscle (muscle-type)70
ConiineMaternal Rat Brain (neuronal)1100
ConiineFetal Rat Brain (neuronal)820
ConiineChick Brain (neuronal)270

Data from radioligand binding assays.[5] Note: Specific data for this compound at various neuronal subtypes is limited in the current literature.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Radioligand Binding Assay for nAChR Affinity

Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs, [¹²⁵I]α-bungarotoxin for muscle-type and α7 nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To functionally characterize the effect of a test compound on a specific nAChR subtype by measuring the ion current flowing through the receptor channel.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (typically -70 mV).

  • Compound Application: The test compound is applied to the oocyte via perfusion of the recording chamber.

  • Data Acquisition: The current flowing across the oocyte membrane in response to the application of the test compound is recorded. Agonist responses are measured as inward currents, while antagonist effects are quantified by the inhibition of the response to a known agonist.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Fluorescence-Based Functional Assay (e.g., FLIPR)

Objective: To measure the functional activity of nAChRs in a high-throughput format by detecting changes in intracellular calcium or membrane potential.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the nAChR subtype of interest are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a fluorescent indicator dye that is sensitive to changes in either intracellular calcium concentration (e.g., Fluo-4 AM) or membrane potential.[6][7][8][9]

  • Compound Addition: The multi-well plate is placed in a fluorescence imaging plate reader (FLIPR). The test compound is added to the wells simultaneously.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular calcium or membrane depolarization, signifying receptor activation.

  • Data Analysis: The magnitude of the fluorescence change is used to determine the agonist or antagonist activity of the test compound. Concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.

Visualizations

Signaling Pathway of this compound at a Nicotinic Acetylcholine Receptor

Methylconiine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Orthosteric Site Ion_Influx Na⁺, Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neuronal Excitation) Depolarization->Cellular_Response

Caption: Signaling pathway of this compound at a nicotinic acetylcholine receptor.

Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow Oocyte_Prep 1. Xenopus Oocyte Harvesting & Defolliculation cRNA_Inject 2. nAChR cRNA Microinjection Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (Receptor Expression) cRNA_Inject->Incubation Recording_Setup 4. Oocyte Placement in Recording Chamber & Impalement with Microelectrodes Incubation->Recording_Setup Voltage_Clamp 5. Clamping Membrane Potential Recording_Setup->Voltage_Clamp Compound_App 6. Application of This compound/Control Voltage_Clamp->Compound_App Data_Acq 7. Recording of Ion Currents Compound_App->Data_Acq Data_Analysis 8. Data Analysis (IC₅₀/EC₅₀ Determination) Data_Acq->Data_Analysis

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Logical Relationship of Hemlock Alkaloid Potency

Potency_Relationship cluster_potency Relative In Vitro Potency at Muscle nAChR g_coniceine γ-Coniceine neg_coniine (-)-Coniine g_coniceine->neg_coniine > neg_this compound (-)-N-Methylconiine neg_coniine->neg_this compound > rac_coniine (±)-Coniine neg_this compound->rac_coniine > rac_this compound (±)-N-Methylconiine rac_coniine->rac_this compound > pos_coniine (+)-Coniine rac_this compound->pos_coniine > pos_this compound (+)-N-Methylconiine pos_coniine->pos_this compound >

Caption: Logical relationship of hemlock alkaloid in vitro potency.

References

Safety Operating Guide

Proper Disposal of Methylconiine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat all methylconiine waste as extremely hazardous. Due to its high toxicity, direct chemical neutralization in a standard laboratory setting is not recommended without specific, validated protocols and consultation with Environmental Health and Safety (EHS) professionals. The primary disposal route is through your institution's hazardous waste management program.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a toxic alkaloid. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with safety regulations.

Safety First: Handling and Personal Protective Equipment (PPE)

This compound and its parent compound, coniine, are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemically impermeable gloves.[4][5] Given the serious hazards, consider double-gloving.

  • Eye Protection: Tightly fitting safety goggles with side shields are mandatory.[5]

  • Lab Coat: A lab coat or smock should be worn at all times.[2]

  • Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a full-face respirator is necessary.[5]

Quantitative Toxicity Data

The following table summarizes the available toxicity data for coniine, which should be considered indicative of the high toxicity of this compound.

Compound/EnantiomerLD50 (mg/kg)SpeciesAdministration Route
(-)-coniine7.0Mousein vivo
(+/-)-coniine7.7Mousein vivo
(+)-coniine12.1Mousein vivo
coniine< 5HumanOral (probable lethal dose)

(Data sourced from Chem Res Toxicol, 2008 and a CONIINE, D/L-(RG) Safety Data Sheet)[4][6]

Step-by-Step Disposal Procedures for this compound Waste

1. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including pure substance, solutions, and the first rinse of any contaminated containers, in a designated, leak-proof, and chemically resistant container.[2]

    • The container must be clearly labeled as "Hazardous Waste: this compound, Highly Toxic".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent paper, in a separate, sealed container.

    • This container must also be clearly labeled as "Hazardous Waste: this compound, Highly Toxic".

2. Labeling and Storage:

  • All waste containers must be securely closed at all times, except when adding waste.

  • Label each container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Highly Toxic," "Poison").

  • Store the waste containers in a designated, secure area, away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Experimental Protocols

Currently, there are no widely established and validated protocols for the chemical neutralization of this compound in a standard laboratory setting that guarantee complete detoxification. Due to its stable piperidine ring structure, simple acid-base neutralization will only form a salt, which is likely to retain its toxicity.

Attempting to chemically treat this highly toxic substance without a validated protocol could lead to hazardous reactions or the generation of equally toxic byproducts. Therefore, the recommended and mandatory protocol is secure containment and disposal via a licensed hazardous waste management service, coordinated through your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the essential workflow for the safe disposal of this compound.

Methylconiine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Safe Handling & Storage cluster_2 Disposal Generate This compound Waste Generation (Liquid or Solid) Segregate Segregate into Designated, Labeled Waste Containers Generate->Segregate PPE Use Appropriate PPE: - Double Gloves - Goggles - Lab Coat - Respirator (if needed) Store Store Securely in a Designated Area Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) Segregate->Contact_EHS Pickup Arrange for Hazardous Waste Pickup Contact_EHS->Pickup Final_Disposal Professional Disposal by Licensed Facility Pickup->Final_Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Methylconiine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methylconiine. Given that this compound is a poisonous alkaloid and a derivative of the highly toxic compound coniine, stringent safety protocols are mandatory.[1][2][3] Information from the safety data sheet for coniine is used as a primary reference due to the limited specific public data on this compound.

Chemical and Physical Properties

This compound is a poisonous alkaloid found in poison hemlock.[2] It is a colorless, oily liquid.[2] The following table summarizes key chemical and physical properties.

PropertyValue
Molecular Formula C₉H₁₉N[1]
Molar Mass 141.25 g/mol [1]
Boiling Point 173 to 174 °C[2]
Density 0.8318 g/cm³ at 24.3 °C[2]
Synonyms (+)-N-Methylconiine, (2S)-1-methyl-2-propylpiperidine[1]

Hazard Identification and Toxicity

As a coniine-related alkaloid, this compound should be considered highly toxic. Coniine is fatal if swallowed and is toxic in contact with skin and if inhaled.[4][5] It is corrosive and can cause severe skin burns and eye damage.[4]

HazardDescription
Acute Toxicity (Oral) Presumed to be highly toxic. The lethal adult human dose of coniine is approximately 500 mg.[4]
Acute Toxicity (Dermal) Toxic in contact with skin.[4][5]
Acute Toxicity (Inhalation) Toxic if inhaled.[4][5]
Skin Corrosion/Irritation Causes severe skin burns.[4]
Eye Damage/Irritation Risk of serious damage to eyes.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound. This includes, but is not limited to, the following:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently.[6][7]
Eye and Face Protection Tightly fitting safety goggles and a face shield.[6]
Skin and Body Protection Chemical-resistant coveralls or a lab coat with a chemical-resistant apron. Closed-toe shoes are mandatory.[8][9]
Respiratory Protection A full-face respirator with an appropriate cartridge for organic vapors should be used, especially when there is a risk of aerosolization or when working outside of a certified chemical fume hood.[6]

Safe Handling and Storage

Strict adherence to the following procedures is essential to minimize exposure risk.

Operational Plan:

  • Preparation:

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[7]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling this compound to minimize movement and potential for spills.

  • Handling:

    • Avoid all direct contact with the substance.[4]

    • Use compatible labware (e.g., glass, PTFE).

    • When transferring, use a pipette or other contained method to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled with "HIGHLY TOXIC" warning signs.

    • Store in a locked cabinet or other secure location to prevent unauthorized access.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Spill Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and governmental regulations.

  • Waste Collection:

    • Collect all contaminated materials (e.g., gloves, pipette tips, absorbent materials) in a dedicated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office.

    • Provide a complete and accurate description of the waste to the EHS office.

Workflow for Handling Methylconiinedot

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylconiine
Reactant of Route 2
Reactant of Route 2
Methylconiine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.